2-Bromobenzamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10071. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNAEZDWNCRWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193077 | |
| Record name | 2-Bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4001-73-4 | |
| Record name | 2-Bromobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4001-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004001734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Bromobenzamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Bromobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VHS7LS88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromobenzamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, structure, and synthetic methodologies of 2-Bromobenzamide. The information is curated for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest.
Core Chemical Properties
This compound is a halogenated aromatic amide that serves as a versatile building block in organic synthesis. Its chemical and physical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | --INVALID-LINK-- |
| Molecular Weight | 200.03 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Melting Point | 160-162 °C | --INVALID-LINK-- |
| Boiling Point | Decomposes before boiling at atmospheric pressure | N/A |
| Solubility | Soluble in hot water, ethanol, and ether. | --INVALID-LINK-- |
| CAS Number | 4001-73-4 | --INVALID-LINK-- |
Molecular Structure and Spectroscopic Data
The structural characteristics of this compound have been elucidated through various spectroscopic techniques. This data is crucial for its identification and characterization in experimental settings.
Structure:
The molecule consists of a benzene ring substituted with a bromine atom and an amide group at the ortho positions.
Spectroscopic Data:
| Technique | Key Peaks/Shifts |
| ¹H NMR (DMSO-d₆) | δ 7.40 (t, 1H, Ar-H), 7.50 (t, 1H, Ar-H), 7.65 (d, 1H, Ar-H), 7.75 (d, 1H, Ar-H), 7.8 (s, 1H, -NH₂), 8.1 (s, 1H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 119.5, 128.0, 129.5, 131.5, 132.5, 138.0, 168.0 |
| IR (KBr, cm⁻¹) | 3435, 3170 (-NH₂ stretching), 1660 (C=O stretching), 1590, 1560, 1470, 1430 (aromatic C=C stretching), 750 (C-Br stretching) |
Experimental Protocols
The synthesis of this compound can be achieved through several routes. Below are detailed methodologies for two common laboratory-scale preparations.
Synthesis of this compound from 2-Bromobenzoyl Chloride
This method involves the ammonolysis of 2-bromobenzoyl chloride.
Materials:
-
2-Bromobenzoyl chloride
-
Concentrated ammonium hydroxide (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Ice bath
-
Magnetic stirrer
-
Separatory funnel
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (45.6 mmol) of 2-bromobenzoyl chloride in 100 mL of dichloromethane.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add 30 mL of concentrated ammonium hydroxide to the cooled solution. A white precipitate will form.
-
Allow the reaction mixture to stir vigorously in the ice bath for 30 minutes, then let it warm to room temperature and stir for an additional 1 hour.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with 50 mL of deionized water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from hot water or a mixture of ethanol and water to yield white crystals of this compound.
Synthesis via Hofmann Rearrangement
This is a classical method for converting amides to amines with one less carbon atom, though it can be adapted for the synthesis of the amide itself from a precursor. A more direct synthesis is generally preferred. For the purpose of providing a relevant protocol, a standard amidation is detailed above.
Potential Biological Signaling Pathway Involvement
While direct studies on the specific signaling pathways of this compound are limited, the benzamide functional group is a known pharmacophore in various enzyme inhibitors. Of particular note is its presence in some Histone Deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition can lead to the hyperacetylation of histones, resulting in a more relaxed chromatin structure and altered gene transcription. This mechanism is a key target in cancer therapy.
The diagram below illustrates a generalized logical workflow of how a benzamide-containing compound might act as an HDAC inhibitor, leading to downstream cellular effects.
Caption: Logical workflow of potential HDAC inhibition by a benzamide compound.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for this compound synthesis.
Synthesis of 2-Bromobenzamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-bromobenzamide, a valuable building block in organic synthesis, particularly for the development of pharmaceuticals and other bioactive molecules. The direct ortho-bromination of benzamide presents significant regioselectivity challenges. Therefore, this document details more reliable and selective methodologies, including modern palladium-catalyzed C-H activation and classical approaches starting from ortho-substituted precursors.
Introduction: The Challenge of Direct Ortho-Bromination
The direct electrophilic aromatic substitution of benzamide with bromine typically yields a mixture of ortho- and para-brominated isomers, with the para isomer being the major product due to the steric hindrance of the amide group. Achieving high selectivity for the ortho position requires specialized strategies. This guide explores two primary effective pathways for the targeted synthesis of this compound.
Palladium-Catalyzed Ortho-Bromination of Benzamide
A modern and highly regioselective method for the synthesis of this compound involves the use of a palladium catalyst to direct the bromination to the ortho position of the benzamide. The amide group itself acts as a directing group, facilitating the activation of the adjacent C-H bond.
Reaction Principle
The reaction proceeds through a C-H activation mechanism, where the palladium catalyst coordinates to the amide group, forming a cyclometalated intermediate. This brings the catalyst in close proximity to the ortho C-H bond, which is then cleaved and subsequently functionalized with a bromine atom from a suitable bromine source.
Experimental Protocol
A representative experimental protocol for the palladium-catalyzed ortho-bromination of benzamide is as follows:
Materials:
-
Benzamide
-
N-Bromosuccinimide (NBS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add benzamide (1.0 mmol), N-bromosuccinimide (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Add anhydrous 1,2-dichloroethane (5 mL) to the flask.
-
The reaction mixture is stirred and heated at 100 °C for 12-24 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford this compound.
Quantitative Data
| Parameter | Value |
| Catalyst Loading | 5 mol% Pd(OAc)₂ |
| Brominating Agent | N-Bromosuccinimide (NBS) |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-85% |
Synthesis from Ortho-Substituted Precursors
An alternative and often more practical approach to synthesize this compound is to start from a commercially available precursor that already possesses the desired ortho-bromo substitution pattern. The most common precursor for this route is 2-bromobenzoic acid.
Two-Step Synthesis from 2-Bromobenzoic Acid
This pathway involves the conversion of 2-bromobenzoic acid to its more reactive acid chloride derivative, followed by amination.
Reaction Principle: 2-Bromobenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), to form 2-bromobenzoyl chloride.
Experimental Protocol:
Materials:
-
2-Bromobenzoic acid
-
Phosphorus trichloride (PCl₃) or Thionyl chloride (SOCl₂)
-
1,2-Dichloroethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 2-bromobenzoic acid (0.25 mole) in 1,2-dichloroethane (200 mL) is prepared.
-
Phosphorus trichloride (0.10 mole) in dichloroethane (100 mL) is added to the mixture.
-
The mixture is heated at reflux for 4 hours.
-
After the reaction is complete, the solvent is removed by distillation to yield crude 2-bromobenzoyl chloride, which can be purified by vacuum distillation.
Reaction Principle: 2-Bromobenzoyl chloride is reacted with ammonia to form this compound.
Experimental Protocol:
Materials:
-
2-Bromobenzoyl chloride
-
Aqueous ammonia solution (concentrated)
-
Ice bath
Procedure:
-
2-Bromobenzoyl chloride is added dropwise to a stirred, concentrated aqueous ammonia solution, which is cooled in an ice bath.
-
A white precipitate of this compound forms immediately.
-
The mixture is stirred for a further 30 minutes at room temperature.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.
Alternative Route: Synthesis from Anthranilic Acid
2-Bromobenzoic acid can be synthesized from anthranilic acid via the Sandmeyer reaction, providing an alternative starting point for the synthesis of this compound.
Reaction Principle: The amino group of anthranilic acid is converted to a diazonium salt, which is then displaced by a bromide ion in the presence of a copper(I) catalyst.
Experimental Protocol:
Materials:
-
Anthranilic acid
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Anthranilic acid is dissolved in aqueous hydrobromic acid and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added slowly to the cooled solution while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared.
-
The cold diazonium salt solution is then slowly added to the copper(I) bromide solution.
-
The reaction mixture is allowed to warm to room temperature and then heated gently (e.g., on a steam bath) until the evolution of nitrogen gas ceases.
-
The mixture is cooled, and the precipitated 2-bromobenzoic acid is collected by filtration, washed with cold water, and purified by recrystallization. A yield of around 82% can be expected.
Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 160-162 °C |
| Solubility | Soluble in hot ethanol, sparingly soluble in cold water |
| ¹H NMR (CDCl₃, δ) | ~7.6-7.3 (m, 4H, Ar-H), ~6.0 (br s, 2H, -CONH₂) |
| ¹³C NMR (CDCl₃, δ) | ~168 (C=O), ~139, 133, 131, 128, 127, 120 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3350, 3170 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1600 (N-H bend, Amide II) |
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Mechanism of Pd-catalyzed ortho-bromination.
Conclusion
While the direct bromination of benzamide is not a practical method for the selective synthesis of this compound, reliable and high-yielding alternatives are available. Palladium-catalyzed ortho-C-H bromination offers a modern and efficient approach with high regioselectivity. Alternatively, the classical two-step synthesis from 2-bromobenzoic acid provides a robust and scalable route. The choice of method will depend on factors such as the availability of starting materials, required scale, and the technical capabilities of the laboratory. This guide provides the necessary details for researchers and professionals to make an informed decision and successfully synthesize this compound for their research and development needs.
A Technical Guide to 2-Bromobenzamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromobenzamide, a versatile building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug discovery. This document outlines its key physicochemical properties, details a robust experimental protocol for its application in palladium-catalyzed cross-coupling reactions, and illustrates a typical synthetic workflow.
Core Compound Data
A summary of the essential quantitative data for this compound is presented below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 4001-73-4 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆BrNO | [1][2][3] |
| Molecular Weight | 200.03 g/mol | [1][3] |
Applications in Synthesis
This compound serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its bromine substituent makes it an ideal substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental to the construction of biaryl scaffolds and heterocyclic systems often found in pharmacologically active compounds.
One of the most prevalent applications of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl bromide and an organoboron species, such as an arylboronic acid, yielding a biaryl-containing amide. This motif is a common feature in many drug candidates.
Additionally, this compound is a precursor for the synthesis of phenanthridinones, a class of nitrogen-containing heterocyclic compounds with a range of biological activities.[1] This is typically achieved through palladium-catalyzed intramolecular C-H arylation and annulation reactions.[1]
Experimental Protocols
The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound to synthesize a biaryl amide. This protocol is adapted from established procedures for the coupling of aryl bromides.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
Objective: To synthesize an N-aryl-2-benzamide derivative via a palladium-catalyzed carbon-carbon bond formation.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Solvent system: 1,4-Dioxane and water (degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and heating mantle or oil bath
-
Apparatus for thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)
-
Equipment for aqueous work-up and column chromatography
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to establish an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.03 equivalents) to the flask.
-
Under a positive flow of the inert gas, add the degassed solvent system of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to 90-100 °C using a heating mantle or an oil bath.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (this compound) is consumed. This typically takes between 4 and 12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), and then filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired biaryl product.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualized Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of a biaryl compound from this compound using a Suzuki-Miyaura cross-coupling reaction.
Caption: A flowchart of the experimental procedure for the Suzuki coupling.
References
Technical Guide: Physicochemical Properties of 2-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and melting point of 2-Bromobenzamide, a key intermediate in organic synthesis and pharmaceutical research. The document outlines its physical properties, detailed experimental protocols for their determination, and a visual representation of the analytical workflow.
Core Physicochemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | [1][2][3] |
| Molecular Weight | 200.03 g/mol | [4][5][6] |
| Appearance | Beige or white crystalline solid/powder | [1][2][4] |
| Melting Point | 160-162 °C | [3][5][7] |
| 156.0-163.0 °C | [1] | |
| 160.5 °C | [4] | |
| Water Solubility | Slightly soluble | [2][3][4] |
| Organic Solvent Solubility | Soluble in common organic solvents such as alcohols, ethers, and chlorides. | [2] |
| CAS Number | 4001-73-4 | [1][3][5] |
Experimental Protocols
The determination of the melting point and solubility of a compound like this compound is crucial for its identification, purity assessment, and application in chemical synthesis and drug formulation.[8] Standard laboratory procedures for these measurements are detailed below.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.[9] The capillary method using a melting point apparatus is a common and reliable technique.[8][10]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)[9]
-
Capillary tubes (sealed at one end)[11]
-
Mortar and pestle (for sample pulverization)
-
Spatula
Procedure:
-
Sample Preparation: A small amount of dry this compound is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube.[11] The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of about 3 mm.[9]
-
Apparatus Setup: The capillary tube containing the sample is placed into the heating block of the melting point apparatus.[11]
-
Rapid Determination (Optional but Recommended): To save time, a rapid heating run can be performed to get an approximate melting point range.[12] The apparatus is heated at a high rate (e.g., 10-20 °C per minute) to quickly identify the approximate temperature at which the compound melts.[12]
-
Accurate Determination: A fresh sample is prepared. The melting point apparatus is preheated to a temperature about 15-20 °C below the approximate melting point observed in the rapid run.[11][12] The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.[9]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[11] For a pure compound, this range should be narrow, typically 1-2 °C.[9] Impurities tend to lower and broaden the melting range.[8][9]
Solubility Determination
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. A qualitative assessment is often sufficient for initial characterization.
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rod
-
Graduated pipettes or cylinders
-
Balance
Procedure:
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 25 mg) is placed into a small test tube.[13]
-
Solvent Addition: A measured volume of the desired solvent (e.g., 0.75 mL of water, ethanol, or diethyl ether) is added to the test tube in small portions.[13]
-
Mixing: After each addition of the solvent, the test tube is vigorously shaken or vortexed to facilitate dissolution.[13] Continuous stirring for a set period, such as 60 seconds, can be employed for consistency.[14]
-
Observation: The mixture is observed to determine if the solid has completely dissolved. If the solid dissolves, the compound is considered soluble in that solvent under the tested conditions. If a significant portion of the solid remains undissolved, it is considered insoluble or slightly soluble.[14]
-
Classification: The solubility behavior in different solvents (e.g., water, dilute acid, dilute base, organic solvents) can help classify the compound based on its functional groups and polarity, following the principle of "like dissolves like".[15][16][17] For instance, the amide group in this compound allows for hydrogen bonding, contributing to its solubility in polar organic solvents.[17]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for determining the melting point and solubility of this compound.
References
- 1. A18331.14 [thermofisher.com]
- 2. chembk.com [chembk.com]
- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. This compound 98 4001-73-4 [sigmaaldrich.com]
- 6. This compound | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 4001-73-4 [chemicalbook.com]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Determination of Melting Point [wiredchemist.com]
- 10. westlab.com [westlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. solubilityofthings.com [solubilityofthings.com]
Spectroscopic Data of 2-Bromobenzamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromobenzamide, a key chemical intermediate in various synthetic applications. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The empirical formula for this compound is C₇H₆BrNO with a molecular weight of 200.03 g/mol . The structural and spectral data are pivotal for its characterization and quality control in research and development.
Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 7.88 | Singlet | NH₂ |
| 7.63 | Doublet | Aromatic CH |
| 7.58 | Singlet | NH₂ |
| 7.41 | Triplet | Aromatic CH |
| 7.33 | Doublet | Aromatic CH |
Table 1: ¹H NMR Spectral Data of this compound in DMSO-d₆.[1]
¹³C NMR (Carbon NMR) Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The chemical shifts (δ) are reported in ppm.
| Chemical Shift (ppm) | Assignment |
| 168.2 | C=O (Amide Carbonyl) |
| 137.5 | Aromatic C-Br |
| 132.1 | Aromatic CH |
| 131.9 | Aromatic CH |
| 129.1 | Aromatic CH |
| 126.9 | Aromatic CH |
| 118.0 | Aromatic C-C(O)NH₂ |
Table 2: ¹³C NMR Spectral Data of this compound.
Infrared (IR) Spectroscopy Data
The FT-IR spectrum of this compound, typically recorded using a KBr pellet, reveals characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3435 | Strong, Broad | N-H Stretch (Amide) |
| 3180 | Strong, Broad | N-H Stretch (Amide) |
| 1655 | Strong, Sharp | C=O Stretch (Amide I) |
| 1620 | Medium | N-H Bend (Amide II) |
| 1590, 1470, 1430 | Medium-Weak | Aromatic C=C Stretch |
| ~3070 | Weak | Aromatic C-H Stretch |
| ~750 | Strong | C-Br Stretch |
Table 3: FT-IR Spectral Data of this compound.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
¹H and ¹³C NMR Spectroscopy
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the mixture until the sample is fully dissolved.
-
Filter the solution through a glass wool plug into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2. Instrument Setup (Typical 400 MHz Spectrometer):
-
Insert the sample tube into the spinner turbine and place it in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the ¹H and ¹³C frequencies.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Number of Scans: 1024-4096 scans (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
5. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
-
For ¹H NMR, integrate the peaks to determine the relative proton ratios.
Infrared (IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):
-
Place a small amount (1-2 mg) of this compound into an agate mortar.
-
Add approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).
-
Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
2. Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FT-IR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Data Processing:
-
Perform a background subtraction.
-
Identify and label the wavenumbers of the major absorption peaks.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
Reactivity of the bromine atom in 2-Bromobenzamide
An In-depth Technical Guide on the Reactivity of the Bromine Atom in 2-Bromobenzamide
Introduction
This compound is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a bromine atom positioned ortho to an amide group on a benzene ring, confers unique reactivity that makes it a valuable building block for constructing complex molecular architectures.[2] The reactivity of the carbon-bromine (C-Br) bond is central to its synthetic utility, serving as a handle for a variety of cross-coupling reactions. This guide provides a detailed exploration of the factors governing the reactivity of the bromine atom in this compound, with a focus on key transformations relevant to researchers and drug development professionals.
Physicochemical and Structural Data
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| Molecular Formula | C₇H₆BrNO | [3] |
| Molecular Weight | 200.03 g/mol | [3] |
| CAS Number | 4001-73-4 | [3] |
| Appearance | White to beige crystalline powder | [2] |
| Melting Point | 160-162 °C | [4] |
| Solubility | Slightly soluble in water. Soluble in common organic solvents like alcohols and ethers. | [4] |
| C-Br Bond Length | ~1.89 - 1.91 Å (Calculated) | [5] |
Core Reactivity: The Ortho Effect
The presence of the amide group at the ortho position significantly influences the reactivity of the C-Br bond. This "ortho effect" is a combination of steric and electronic factors that modulate the bond's susceptibility to cleavage, particularly in transition metal-catalyzed reactions.[6][7]
-
Steric Influence: The amide group can sterically interact with the bromine atom and the metal catalyst center. In some cases, this can force the C-Br bond into a conformation that is more accessible for oxidative addition, a key step in many cross-coupling cycles.[6][8]
-
Electronic Influence & Coordination: The amide group, particularly the oxygen and nitrogen atoms, can act as a coordinating group. This potential for chelation can stabilize transition states and direct the metallic catalyst to the proximate C-Br bond, thereby accelerating the rate of reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. Ortho effect - Wikipedia [en.wikipedia.org]
- 7. Analysis of the ortho effect: acidity of 2-substituted benzoic acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. quora.com [quora.com]
The Versatility of 2-Bromobenzamide: A Scaffold for Innovation in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzamide is a versatile chemical intermediate that has garnered significant attention in the field of medicinal chemistry. Characterized by a benzamide structure with a bromine substituent at the ortho position, this compound serves as a crucial building block for the synthesis of a diverse array of bioactive molecules.[1] Its unique reactivity, particularly at the bromine-substituted carbon, allows for its facile incorporation into complex molecular architectures through various modern synthetic methodologies. This guide provides a comprehensive overview of the applications of this compound, detailing its use in the synthesis of key therapeutic agents, presenting quantitative biological data, outlining experimental protocols, and visualizing synthetic and biological pathways.
The strategic placement of the bromine atom and the amide group makes this compound an ideal substrate for a range of chemical transformations. It is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, which are foundational in contemporary drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[2][3] These reactions enable the introduction of a wide variety of substituents, leading to the generation of large and diverse chemical libraries for biological screening.
Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] Its role as a scaffold has been pivotal in the development of potent enzyme inhibitors, particularly for targets such as Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are critical in cancer therapy.[1][5] This guide will delve into these applications, providing the technical details necessary for researchers to leverage the potential of this compound in their own drug discovery endeavors.
Core Synthetic Methodologies
The utility of this compound in medicinal chemistry is largely defined by its reactivity in palladium-catalyzed cross-coupling reactions. These methods offer efficient and modular routes to complex molecules from a common starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide.[6] In the context of this compound, this reaction is used to introduce a variety of aryl or heteroaryl substituents, leading to the synthesis of biaryl compounds, a common motif in pharmacologically active molecules.
-
Reagents and Materials: this compound, arylboronic acid, Palladium(II) acetate (Pd(OAc)₂), a suitable phosphine ligand (e.g., SPhos, XPhos), a base (e.g., potassium carbonate), and a solvent (e.g., toluene/water mixture).
-
Procedure:
-
To a flame-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (4-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene and water).
-
Heat the mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This reaction is instrumental in synthesizing N-arylbenzamides from this compound and various primary or secondary amines. These products often serve as precursors to more complex heterocyclic systems or as final drug candidates themselves.
-
Reagents and Materials: this compound, an aryl or alkyl amine, a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an anhydrous solvent (e.g., toluene or dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the ligand (2-4 mol%) to an oven-dried reaction vessel.
-
Add the base (1.4-2.0 equiv), this compound (1.0 equiv), and the amine (1.2 equiv).
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the mixture to 80-120 °C for 4-24 hours, monitoring the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography.
-
Applications in the Synthesis of Bioactive Heterocycles
This compound is a key starting material for the synthesis of various nitrogen-containing heterocycles with significant pharmacological importance.
Phenanthridinones: Precursors to PARP Inhibitors
Phenanthridinone is the core scaffold of several potent Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs effective in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[1][7] this compound can be used in palladium-catalyzed intramolecular C-H arylation or annulation reactions to construct this tricyclic system.[4][8]
This protocol is adapted from a procedure for the synthesis of phenanthridin-6(5H)-one derivatives.[4]
-
Reagents and Materials: N-substituted this compound, 2-bromobenzoic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Cesium carbonate (Cs₂CO₃), Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a 10 mL Schlenk tube, add the N-substituted this compound (0.50 mmol, 1.0 equiv.), 2-bromobenzoic acid (0.60 mmol, 1.2 equiv.), Pd(OAc)₂ (12 mg, 0.05 mmol, 10 mol%), PPh₃ (26 mg, 0.10 mmol, 20 mol%), and Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv.).[4]
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF (5.0 mL).
-
Heat the reaction mixture to 120 °C and stir for 10 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate gradient) to yield the desired phenanthridinone derivative.[4]
-
Biological Activities of this compound Derivatives
The structural diversity achievable from this compound has led to the discovery of derivatives with a wide range of biological activities.
Anticancer Activity: PARP and Kinase Inhibition
The benzamide moiety is a key pharmacophore in many PARP inhibitors.[9] These drugs function by inhibiting the repair of single-strand DNA breaks. In cancer cells with deficient double-strand break repair mechanisms (like BRCA-mutated cells), this leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[7][10]
In addition to PARP, benzamide derivatives have been identified as potent inhibitors of various protein kinases, such as Bcr-Abl, which is implicated in chronic myeloid leukemia.[5] The structure-activity relationship (SAR) of these compounds is highly dependent on the substituents introduced via reactions on the this compound scaffold.
| Compound Class | Target | Potency (IC₅₀) | Cell Line | Reference |
| Benzamide Derivative (Talazoparib) | PARP-1 | 0.57 nM | - | [11] |
| Benzamide Derivative (Olaparib) | PARP-1 | ~1-5 nM | - | [11][12] |
| 4-Methylbenzamide Derivative (Cmpd 7) | Bcr-Abl Kinase | 2.27 µM | K562 (Leukemia) | [13] |
| N-Arylbenzo[d]oxazol-2-amine (Cmpd 4g) | α-glucosidase | 32.49 µM | - | [14] |
| 2-Thioxo-quinazolin-4(1H)-one (Cmpd 3g) | COX-2 | 0.165 mM (DPPH scavenging) | - | [15] |
Table 1: Quantitative inhibitory activity of various benzamide derivatives.
Antimicrobial and Anti-inflammatory Activity
Derivatives of this compound have also shown promise as antimicrobial and anti-inflammatory agents. For instance, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated activity against pathogenic fungi and Gram-positive bacteria.[4] The anti-inflammatory potential has been linked to the inhibition of proteases like trypsin.[4]
| Derivative Class | Organism/Target | Activity (MIC) | Reference |
| N-Benzamide Derivative (Cmpd 5a) | E. coli | 3.12 µg/mL | [16] |
| N-Benzamide Derivative (Cmpd 5a) | B. subtilis | 6.25 µg/mL | [16] |
| Benzonaptho-substituted Derivative | Klebsiella pneumoniae | 10-20 µg/mL | [2] |
| 2-Aminobenzamide Derivative (Cmpd 5) | Aspergillus fumigatus | More potent than Clotrimazole | [17] |
Table 2: Minimum Inhibitory Concentration (MIC) of selected antimicrobial benzamide derivatives.
The anti-inflammatory effects of some benzamide derivatives may be attributed to their ability to modulate key inflammatory signaling pathways, such as the NF-κB pathway.[18] NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes. Inhibition of this pathway is a major goal in the development of new anti-inflammatory drugs.
Conclusion
This compound has firmly established itself as a privileged scaffold in medicinal chemistry. Its synthetic accessibility and versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provide a robust platform for the generation of diverse and complex molecular entities. The broad range of biological activities exhibited by its derivatives, from potent anticancer and antimicrobial effects to anti-inflammatory properties, underscores its importance in drug discovery. The detailed protocols and mechanistic insights provided in this guide aim to empower researchers to fully exploit the potential of this compound in the development of next-generation therapeutics. The continued exploration of this scaffold is poised to yield novel drug candidates with improved efficacy and selectivity for a multitude of disease targets.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, biological evaluation and molecular docking study of N-arylbenzo[d]oxazol-2-amines as potential α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. nanobioletters.com [nanobioletters.com]
- 17. mdpi.com [mdpi.com]
- 18. Anandamide inhibits nuclear factor-kappaB activation through a cannabinoid receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Bromobenzamide as a Versatile Precursor for the Synthesis of Heterocyclic Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromobenzamide is a readily accessible and versatile building block in synthetic organic chemistry, serving as a key precursor for the construction of a diverse array of heterocyclic compounds. The presence of the bromine atom at the ortho position to the amide functionality allows for a variety of intramolecular cyclization strategies, leading to the formation of fused heterocyclic systems of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthetic methodologies employing this compound for the preparation of prominent heterocyclic scaffolds, including quinazolinones, phenanthridinones, and isoindolinones. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate the application of these methods in a research and development setting.
Synthesis of Quinazolinones
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound serves as a versatile starting material for the synthesis of both 2-substituted and 2,3-disubstituted quinazolinones through various catalytic and non-catalytic methods.
Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolinones
A robust method for the synthesis of 2,3-disubstituted quinazolinones involves the copper-catalyzed coupling of N-substituted 2-bromobenzamides with amides, followed by a condensative cyclization.
Experimental Protocol: Copper-Catalyzed Synthesis of 2,3-Disubstituted Quinazolinones
-
Materials:
-
N-Substituted this compound (1.0 equiv)
-
Amide (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
4-hydroxy-L-proline (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF)
-
Hexamethyldisilazane (HMDS)
-
Zinc chloride (ZnCl₂)
-
-
Procedure:
-
To a reaction vessel, add the N-substituted this compound, amide, CuI, 4-hydroxy-L-proline, and Cs₂CO₃.
-
Add DMF as the solvent.
-
Heat the reaction mixture at 80 °C for 24 hours.
-
After cooling to room temperature, isolate the intermediate coupling product.
-
To the isolated intermediate, add HMDS and a catalytic amount of ZnCl₂ in DMF.
-
Stir the mixture at room temperature until the cyclization is complete (monitored by TLC).
-
Upon completion, perform a standard aqueous workup and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,3-disubstituted quinazolinone.
-
Table 1: Synthesis of 2,3-Disubstituted Quinazolinones from N-Substituted 2-Bromobenzamides and Amides
| N-Substituent (R¹) | Amide (R²CONH₂) | Product | Yield (%) |
| Phenyl | Acetamide | 2-Methyl-3-phenylquinazolin-4(3H)-one | 90 |
| 4-Methoxyphenyl | Acetamide | 2-Methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | 85 |
| 4-Chlorophenyl | Propionamide | 2-Ethyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | 88 |
| Benzyl | Benzamide | 2-Phenyl-3-benzylquinazolin-4(3H)-one | 75 |
Logical Workflow for Copper-Catalyzed Quinazolinone Synthesis
Caption: Workflow for the two-step synthesis of 2,3-disubstituted quinazolinones.
Synthesis of Phenanthridinones
Phenanthridinones are a class of polycyclic aromatic compounds that form the core of several biologically active natural products and synthetic molecules. They are particularly known for their potential as anticancer agents, with some derivatives acting as potent inhibitors of poly(ADP-ribose) polymerase (PARP).
Palladium-Catalyzed Intramolecular C-H Arylation
A powerful strategy for the synthesis of phenanthridinones from this compound involves the palladium-catalyzed intramolecular C-H arylation of N-aryl-2-bromobenzamides. This reaction forms the central six-membered ring of the phenanthridinone scaffold.
Experimental Protocol: Palladium-Catalyzed Intramolecular C-H Arylation for Phenanthridinone Synthesis
-
Materials:
-
N-Aryl-2-bromobenzamide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylacetamide (DMA)
-
Water
-
-
Procedure:
-
In a reaction vessel, combine the N-aryl-2-bromobenzamide, Pd(OAc)₂, PCy₃, and K₂CO₃.
-
Add a mixture of DMA and water as the solvent.
-
Heat the reaction mixture to 100-120 °C under an air atmosphere.
-
Stir the reaction for 12-24 hours, monitoring its progress by TLC.
-
After completion, cool the reaction to room temperature and perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired phenanthridinone.
-
Table 2: Synthesis of Phenanthridinones via Intramolecular C-H Arylation
| N-Aryl Substituent | Product | Yield (%) | Reference |
| Phenyl | Phenanthridin-6(5H)-one | 95 | |
| 4-Methoxyphenyl | 2-Methoxyphenanthridin-6(5H)-one | 88 | |
| 3-Chlorophenyl | 3-Chlorophenanthridin-6(5H)-one | 92 | |
| Naphthalen-1-yl | Benzo[c]phenanthridin-6(5H)-one | 85 |
Reaction Workflow for Phenanthridinone Synthesis
Caption: Palladium-catalyzed intramolecular C-H arylation for phenanthridinone synthesis.
Synthesis of 3-(Imino)isoindolin-1-ones
3-(Imino)isoindolin-1-ones are five-membered nitrogen-containing heterocycles that have garnered interest due to their unique structural features and potential applications in medicinal chemistry.
Cobalt-Catalyzed Cyclization with Carbodiimides
A novel approach to the synthesis of 3-(imino)isoindolin-1-ones involves the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides.
Experimental Protocol: Cobalt-Catalyzed Synthesis of 3-(Imino)isoindolin-1-ones
-
Materials:
-
This compound (1.0 equiv)
-
Carbodiimide (2.0 equiv)
-
Co(dppe)Cl₂ (10 mol%)
-
Zinc powder (2.0 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Acetonitrile (CH₃CN)
-
-
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add this compound, Co(dppe)Cl₂, and zinc powder.
-
Add acetonitrile, followed by triethylamine and the carbodiimide.
-
Reflux the reaction mixture for 16 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-(imino)isoindolin-1-one.
-
Table 3: Synthesis of 3-(Imino)isoindolin-1-ones
| This compound Substituent (on N) | Carbodiimide | Product | Yield (%) |
| Methyl | N,N'-Dicyclohexylcarbodiimide | 3-(Cyclohexylimino)-2-methylisoindolin-1-one | 73 |
| Ethyl | N,N'-Diisopropylcarbodiimide | 3-(Isopropylimino)-2-ethylisoindolin-1-one | 68 |
| Phenyl | N,N'-Dicyclohexylcarbodiimide | 3-(Cyclohexylimino)-2-phenylisoindolin-1-one | 65 |
| Benzyl | N,N'-Diisopropylcarbodiimide | 3-(Isopropylimino)-2-benzylisoindolin-1-one | 70 |
Reaction Pathway for 3-(Imino)isoindolin-1-one Synthesis
Caption: Cobalt-catalyzed synthesis of 3-(imino)isoindolin-1-ones.
Biological Activities of Heterocyclic Compounds Derived from this compound
The heterocyclic scaffolds synthesized from this compound exhibit a wide range of biological activities, making them attractive targets for drug discovery and development.
Antimicrobial Activity of Quinazolinone Derivatives
Numerous quinazolinone derivatives have demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains.
Table 4: Antimicrobial Activity of Quinazolinone Derivatives
| Compound | Organism | MIC (µg/mL) |
| Quinazolinone Derivative 1 | Staphylococcus aureus | 15.6 |
| Quinazolinone Derivative 1 | Pseudomonas aeruginosa | 31.2 |
| Quinazolinone Derivative 2 | Candida albicans | 7.8 |
| Quinazolinone Derivative 3 | Bacillus subtilis | 15.6 |
Anticancer Activity of Phenanthridinone Derivatives
Phenanthridinone derivatives have shown potent anticancer activity against various human cancer cell lines. A key mechanism of action for some of these compounds is the inhibition of PARP enzymes, which are crucial for DNA repair.
Table 5: Anticancer Activity of Phenanthridinone Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| Phenanthridinone Derivative 8a | MCF-7 (Breast Cancer) | 0.28 |
| Phenanthridinone Derivative 8m | HepG2 (Liver Cancer) | 0.39 |
| Phenanthridinone Derivative A | A549 (Lung Cancer) | 1.5 |
| Phenanthridinone Derivative B | PC3 (Prostate Cancer) | 2.1 |
PARP Inhibition and Signaling Pathway
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in cellular processes such as DNA repair and programmed cell death. In cancer cells with defects in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. Phenanthridinone-based compounds have emerged as potent PARP inhibitors.
PARP Signaling Pathway in DNA Repair
The Synthesis and Utility of 2-Bromobenzamide: A Technical Guide
Introduction
2-Bromobenzamide, a halogenated aromatic amide, has emerged as a versatile and crucial intermediate in the landscape of organic synthesis. Its unique structural features, particularly the presence of a bromine atom ortho to the amide group, render it a valuable precursor for the construction of a diverse array of complex molecules. This technical guide provides an in-depth exploration of the discovery, history, physicochemical properties, synthesis, and applications of this compound, with a particular focus on its role in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Discovery and History
The precise historical account of the first synthesis of this compound is not prominently documented in readily available chemical literature. However, the development of synthetic methods for aromatic amides dates back to the 19th century. Early methods for amide synthesis often involved the reaction of an acid chloride with an amine, a reaction known as the Schotten-Baumann reaction, first described in the 1880s. It is plausible that this compound was first prepared via a similar route from 2-bromobenzoyl chloride, a derivative of 2-bromobenzoic acid. The latter was accessible through methods like the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, which allowed for the conversion of anilines to aryl halides. While a definitive "discovery" paper for this compound itself is not easily identified, its existence and utility are well-established in the chemical literature of the 20th century, where it appears as a key starting material and intermediate in numerous synthetic endeavors.
Physicochemical and Spectral Data
A comprehensive understanding of the physical and chemical properties of a compound is paramount for its effective utilization in research and development. The key physicochemical and spectral data for this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| CAS Number | 4001-73-4 |
| Appearance | White to off-white crystalline solid or powder. |
| Melting Point | 160-162 °C[1] |
| Boiling Point | 158-161 °C at 12 Torr |
| Density | 1.6 ± 0.1 g/cm³ |
| Solubility | Soluble in common organic solvents such as alcohols, ethers, and chlorinated solvents. Slightly soluble in water.[2] |
| ¹H NMR (DMSO-d₆) | δ 7.88 (br s, 1H, NH), 7.64-7.58 (m, 2H, ArH), 7.41-7.34 (m, 2H, ArH) |
| ¹³C NMR (DMSO-d₆) | δ 169.0, 139.3, 132.7, 130.6, 128.5, 127.5, 118.6 |
| IR (KBr, cm⁻¹) | Key peaks indicative of N-H stretching, C=O stretching, and aromatic C-H and C-Br bonds. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 199/201 (due to bromine isotopes), with characteristic fragmentation patterns. |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through several routes, primarily from 2-bromobenzoic acid or its derivatives. Below are detailed experimental protocols for two common and effective methods.
Method 1: From 2-Bromobenzoyl Chloride
This is a classic and straightforward method for amide synthesis.
Experimental Protocol:
-
Preparation of 2-Bromobenzoyl Chloride: 2-Bromobenzoic acid (1 equivalent) is refluxed with an excess of thionyl chloride (SOCl₂) or treated with phosphorus pentachloride (PCl₅) until the reaction is complete. The excess reagent is removed by distillation to yield crude 2-bromobenzoyl chloride.
-
Amidation: The crude 2-bromobenzoyl chloride is dissolved in an inert aprotic solvent such as dichloromethane (DCM) or diethyl ether. The solution is cooled in an ice bath.
-
Concentrated aqueous ammonia (an excess, typically 2-3 equivalents) is added dropwise to the stirred solution of the acyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The resulting precipitate (this compound) is collected by vacuum filtration.
-
The solid is washed with cold water to remove any ammonium chloride and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
The product is dried under vacuum to yield pure this compound.
Method 2: From 2-Bromobenzaldehyde Oxime
This method provides an alternative route starting from the corresponding aldehyde.
Experimental Protocol: [3]
-
Reaction Setup: In a 25 mL Schlenk flask, 2-bromobenzaldehyde oxime (100 mg, 0.5 mmol) and water (1 mL) are added sequentially.[3]
-
Catalyst Addition: To this mixture, [Cp*Ir(H₂O)₃][OTf] catalyst is added.[3]
-
Reaction Conditions: The reaction mixture is stirred at 110 °C for 12 hours.[3]
-
Work-up: After cooling to room temperature, the water is removed by rotary evaporation.[3]
-
Purification: The crude product is purified by column chromatography on silica gel to afford this compound. The reported yield for this method is 80%.[3]
Applications in Drug Discovery and Development
This compound serves as a pivotal building block in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its utility is particularly pronounced in the development of enzyme inhibitors for therapeutic applications.
Intermediate in the Synthesis of Phenanthridinones
Phenanthridinones are a class of compounds with diverse pharmacological properties, including anticancer and anti-inflammatory activities. This compound is a key starting material in palladium-catalyzed reactions to construct the phenanthridinone scaffold.
Generalized Synthetic Pathway:
A common strategy involves the palladium-catalyzed annulation of an N-substituted this compound with an aryl partner, such as a 2-bromobenzoic acid, to form the tricyclic phenanthridinone core in a single step.[4]
Precursor to PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. Several PARP inhibitors feature a phthalazinone core, and this compound can be a crucial intermediate in the synthesis of this key structural motif. For instance, in the synthesis of the PARP inhibitor Talazoparib, derivatives of 2-bromobenzoic acid are utilized, highlighting the importance of the ortho-bromo-substituted benzene ring system that is also present in this compound.[5][6][7][8][9][10][11][12][13] The amide functionality of this compound can be a handle for further chemical transformations to build the complex heterocyclic systems found in these drugs.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic workflows described in this guide.
Conclusion
This compound is a compound of significant interest in organic and medicinal chemistry. Its well-defined physicochemical properties and the availability of robust synthetic protocols make it a readily accessible and highly valuable intermediate. The strategic placement of the bromine atom and the amide group allows for a wide range of chemical transformations, enabling the synthesis of complex heterocyclic systems, including important classes of therapeutic agents like phenanthridinones and PARP inhibitors. As the demand for novel and effective pharmaceuticals continues to grow, the role of versatile building blocks like this compound in driving innovation in drug discovery and development is set to expand.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]
- 8. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WO2021013735A1 - Parp1 inhibitors - Google Patents [patents.google.com]
- 11. Recent development in the discovery of PARP inhibitors as anticancer agents: a patent update (2016-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. US8859562B2 - Use of RNAI inhibiting PARP activity for the manufacture of a medicament for the treatment of cancer - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safety and Handling of 2-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Bromobenzamide (CAS No. 4001-73-4), a compound utilized in various chemical syntheses, including the preparation of pharmaceutical intermediates.[1][2][3][4] Adherence to the following protocols is crucial to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling.[5] It is recognized as an irritant, with the potential to cause skin, eye, and respiratory irritation.[1][6][7][8][9]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[6][8][9] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[6][8][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[6][8][9] |
Primary Hazards: Irritant[6]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H6BrNO[6] |
| Molecular Weight | 200.03 g/mol [6][10] |
| Appearance | White crystalline solid[1] |
| Melting Point | 160-162 °C[1][4] |
| Solubility | Slightly soluble in water.[1] Soluble in common organic solvents like alcohols, ethers, and chlorides.[1] |
| Stability | Stable under normal conditions.[5] May decompose at high temperatures or in the presence of strong oxidizing agents or strong bases.[1][5] |
Exposure Controls and Personal Protection
To minimize exposure risks, appropriate engineering controls and personal protective equipment (PPE) must be utilized.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1][7]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[1][5][11]
-
Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[5] For large-scale operations or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[7]
Handling and Storage
Proper handling and storage practices are essential to maintain the integrity of this compound and prevent accidents.
Handling:
-
Avoid contact with skin and eyes.[5]
-
Do not breathe dust.[5]
-
Wash hands and any exposed skin thoroughly after handling.[5][7]
-
Do not eat, drink, or smoke when using this product.
Storage:
-
Store in a tightly closed container.[7]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1][5]
-
Store locked up.[5]
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
Table 3: First Aid Protocols for this compound Exposure
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[5] If the individual is not breathing, provide artificial respiration.[7] Seek medical attention if you feel unwell.[5][7] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[5][7] If skin irritation occurs, seek medical advice.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes.[5][7] If eye irritation persists, seek medical attention.[5] |
| Ingestion | Clean the mouth with water.[5] Do NOT induce vomiting.[11] Seek immediate medical attention.[5][7] |
Firefighting Measures
In case of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[7][12]
-
Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[13]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[5]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent) and full protective gear.[5]
Accidental Release Measures
Prompt and safe cleanup of spills is necessary to prevent exposure and environmental contamination.
Personal Precautions:
-
Ensure adequate ventilation.[5]
-
Wear appropriate personal protective equipment as detailed in Section 3.[5]
-
Evacuate personnel from the immediate area.[12]
Containment and Cleanup:
-
Prevent the product from entering drains.[12]
-
For solid spills, sweep up and shovel the material into a suitable container for disposal.[5] Avoid creating dust.[12]
-
Dispose of the waste in an approved waste disposal plant.[5][7]
Visualized Experimental Workflows
To further clarify procedural logic, the following diagrams illustrate key safety and handling workflows.
Caption: Workflow for Accidental Spill of this compound.
Caption: First Aid Decision Tree for this compound Exposure.
References
- 1. This compound [chembk.com]
- 2. This compound | 4001-73-4 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. alkalisci.com [alkalisci.com]
- 5. fishersci.com [fishersci.com]
- 6. This compound | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. This compound, CAS No. 4001-73-4 - iChemical [ichemical.com]
- 9. 4001-73-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. This compound 98 4001-73-4 [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. angenechemical.com [angenechemical.com]
- 13. physics.purdue.edu [physics.purdue.edu]
Methodological & Application
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Phenanthridinones from 2-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridinone and its derivatives are a crucial class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules.[1] Their broad-ranging biological activities, including anti-inflammatory, anticancer, and neuroprotective properties, have established them as attractive targets in medicinal chemistry and drug development.[1] This document provides detailed application notes and experimental protocols for the synthesis of phenanthridinones, with a specific focus on methods utilizing readily available 2-bromobenzamides as starting materials. The palladium-catalyzed intramolecular C-H arylation and annulation reactions are highlighted as efficient and versatile strategies for constructing the phenanthridinone scaffold.[1]
Phenanthridinones are not only valuable for their therapeutic potential but also serve as key intermediates in the synthesis of more complex molecules, such as potent Poly(ADP-ribose) polymerase (PARP) inhibitors.[2] The methodologies described herein offer robust and adaptable routes to this important heterocyclic system.
Synthesis Methodologies
Two primary palladium-catalyzed methodologies for the synthesis of phenanthridinones from 2-bromobenzamides are detailed below:
-
Palladium-Catalyzed Annulation of 2-Bromobenzamides and 2-Bromobenzoic Acids: This approach involves a direct coupling of N-substituted 2-bromobenzamides with 2-bromobenzoic acids to form the tricyclic phenanthridinone core in a single step.[1] This method is noted for its high yields and compatibility with a variety of functional groups.[1]
-
Intramolecular Palladium-Catalyzed C-H Arylation: This strategy relies on the cyclization of N-aryl-2-halobenzamides, where a new C-C bond is formed through the activation of a C-H bond on the N-aryl substituent.[1] This method has been successfully demonstrated using various palladium catalysts, offering high yields under relatively mild conditions.[1] A notable advancement in this area is the use of a one-pot reaction that proceeds without the need for a separate deprotection step, providing phenanthridinones regioselectively in up to 95% yields.[3]
Reaction Mechanism & Experimental Workflow
The following diagrams illustrate the proposed reaction mechanism for the palladium-catalyzed synthesis of phenanthridinones and a general experimental workflow.
Caption: Proposed mechanism for the Palladium-Catalyzed Synthesis of Phenanthridinones.
Caption: General experimental workflow for phenanthridinone synthesis.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Annulation of N-Substituted 2-Bromobenzamides and 2-Bromobenzoic Acid
This protocol is adapted from a procedure for the synthesis of phenanthridin-6(5H)-one derivatives.
Materials:
-
N-substituted this compound
-
2-Bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the N-substituted this compound (0.50 mmol, 1.0 equiv.), 2-bromobenzoic acid (0.60 mmol, 1.2 equiv.), Pd(OAc)₂ (12 mg, 0.05 mmol, 10 mol%), PPh₃ (26 mg, 0.10 mmol, 20 mol%), and Cs₂CO₃ (326 mg, 1.0 mmol, 2.0 equiv.).[1]
-
Evacuate and backfill the Schlenk tube with argon three times.[1]
-
Add anhydrous DMF (5.0 mL) to the reaction mixture.[1]
-
Heat the reaction mixture to 120 °C and stir for 10 hours.[1]
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.[1]
-
Concentrate the reaction mixture under reduced pressure to remove the DMF.[1]
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired phenanthridinone derivative.[1]
Protocol 2: Intramolecular Palladium-Catalyzed C-H Arylation of 2-Halo-N-Boc-N-arylbenzamides
This protocol describes a one-pot synthesis of N-H phenanthridinones.[4]
Materials:
-
2-halo-N-Boc-N-arylbenzamide
-
Palladium(II) bis(tri-tert-butylphosphine) (Pd(t-Bu₃P)₂)
-
Potassium acetate (KOAc)
-
N,N-Dimethylacetamide (DMA)
-
Argon
Procedure:
-
In a reaction vessel, combine the 2-halo-N-Boc-N-arylbenzamide (1 mmol), KOAc (4 equiv.), and Pd(t-Bu₃P)₂ (5 mol%).[4]
-
Add DMA (10 mL) to the mixture.[4]
-
Heat the reaction at 120 °C under an argon atmosphere for 2 hours.[4]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Perform a standard aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-H phenanthridinone.
Quantitative Data Summary
The following tables summarize the quantitative data from representative palladium-catalyzed phenanthridinone syntheses.
Table 1: Palladium-Catalyzed Annulation of 2-Bromobenzamides and 2-Bromobenzoic Acid [5]
| Entry | N-Substituted this compound | Product | Yield (%) |
| 1 | N-phenyl-2-bromobenzamide | 5-phenylphenanthridin-6(5H)-one | 88 |
| 2 | N-(4-methylphenyl)-2-bromobenzamide | 5-(4-methylphenyl)phenanthridin-6(5H)-one | 85 |
| 3 | N-(4-methoxyphenyl)-2-bromobenzamide | 5-(4-methoxyphenyl)phenanthridin-6(5H)-one | 82 |
| 4 | N-(4-chlorophenyl)-2-bromobenzamide | 5-(4-chlorophenyl)phenanthridin-6(5H)-one | 75 |
| 5 | N-methyl-N-phenyl-2-bromobenzamide | 5-methyl-5-phenylphenanthridin-6(5H)-one | 59 |
Table 2: Intramolecular Palladium-Catalyzed C-H Arylation of 2-Halo-N-Boc-N-arylbenzamides [4]
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-bromo-N-Boc-N-phenylbenzamide | Phenanthridin-6(5H)-one | 95 |
| 2 | 2-chloro-N-Boc-N-phenylbenzamide | Phenanthridin-6(5H)-one | 85 |
| 3 | 2-bromo-N-Boc-N-(4-fluorophenyl)benzamide | 2-fluorophenanthridin-6(5H)-one | 92 |
| 4 | 2-bromo-N-Boc-N-(4-chlorophenyl)benzamide | 2-chlorophenanthridin-6(5H)-one | 90 |
| 5 | 2-bromo-N-Boc-N-(p-tolyl)benzamide | 2-methylphenanthridin-6(5H)-one | 93 |
Applications in Drug Development
The phenanthridinone scaffold is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[2] These compounds have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[6][7][8] Notably, derivatives of phenanthridinone are being investigated as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[2] The synthetic methods outlined in this document provide efficient access to this important class of molecules, facilitating further research and development of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed intramolecular C–H arylation of 2-halo-N-Boc-N-arylbenzamides for the synthesis of N–H phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies in the Preparation of Phenanthridinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Possible pharmaceutical applications can be developed from naturally occurring phenanthroindolizidine and phenanthroquinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted One-Pot Synthesis of Quinazolinones from 2-Bromobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the microwave-assisted, one-pot synthesis of quinazolinone derivatives, valuable scaffolds in medicinal chemistry. While a direct, detailed protocol for the one-pot synthesis starting from 2-bromobenzamide was not prominently available in the reviewed literature, a highly relevant and efficient copper-catalyzed aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide derivatives and various alcohols under microwave irradiation is presented.[1] This method offers a green and facile route to these important heterocyclic compounds, with moderate to high yields and significantly reduced reaction times compared to conventional heating.
Introduction
Quinazolinones are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Traditional synthetic methods often require harsh reaction conditions, long reaction times, and multi-step procedures. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate these syntheses, offering advantages such as enhanced reaction rates, higher yields, and improved energy efficiency. The one-pot synthesis of quinazolinones is particularly attractive as it reduces the number of purification steps and overall waste generation, aligning with the principles of green chemistry.
This application note details a microwave-assisted, copper-catalyzed, one-pot synthesis of quinazolinone derivatives from 2-aminobenzamides and alcohols. This environmentally friendly method proceeds under solvent-free conditions, further enhancing its green credentials.
Reaction Scheme
The general reaction scheme for the copper-catalyzed, microwave-assisted synthesis of quinazolinones from 2-aminobenzamides and alcohols is as follows:
Caption: General reaction scheme for the synthesis of quinazolinones.
Experimental Protocols
Microwave-Assisted Synthesis of Quinazolinone Derivatives from 2-Aminobenzamides and Alcohols[1]
Materials:
-
2-Aminobenzamide derivatives (1a-1j)
-
Alcohols (2a-2j)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Microwave reactor
Procedure:
-
To a microwave reaction vial, add the 2-aminobenzamide derivative (0.5 mmol, 1.0 equiv.), the corresponding alcohol (5.0 equiv.), CuI (20 mol%), and Cs₂CO₃ (1.5 equiv.).
-
Seal the vial and place it in the microwave reactor.
-
Purge the reaction vessel with oxygen.
-
Irradiate the reaction mixture at 130 °C for 2 hours.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following tables summarize the results for the microwave-assisted synthesis of various quinazolinone derivatives from different 2-aminobenzamide and alcohol substrates.
Table 1: Synthesis of Quinazolinone Derivatives from Various 2-Aminobenzamide Derivatives and Benzyl Alcohol [1]
| Entry | 2-Aminobenzamide Derivative (1) | Product (3) | Yield (%) |
| 1 | 2-aminobenzamide (1a) | 3a | 85 |
| 2 | 2-amino-5-bromobenzamide (1b) | 3b | 82 |
| 3 | 2-amino-5-chlorobenzamide (1c) | 3c | 80 |
| 4 | 2-amino-5-fluorobenzamide (1d) | 3d | 78 |
| 5 | 2-amino-5-iodobenzamide (1e) | 3e | 75 |
| 6 | 2-amino-5-methylbenzamide (1f) | 3f | 88 |
| 7 | 2-amino-5-methoxybenzamide (1g) | 3g | 90 |
| 8 | 2-amino-4-chlorobenzamide (1h) | 3h | 79 |
| 9 | 2-amino-4-methylbenzamide (1i) | 3i | 86 |
| 10 | 2-amino-3-methylbenzamide (1j) | 3j | 70 |
Reaction conditions: 2-aminobenzamides (0.5 mmol), benzyl alcohol (5.0 equiv.), CuI (20 mol%), Cs₂CO₃ (1.5 equiv.), under O₂ atmosphere, microwave 130 °C, 2 h.
Table 2: Synthesis of Quinazolinone Derivatives from 2-Aminobenzamide and Various Alcohols [1]
| Entry | Alcohol (2) | Product (3) | Yield (%) |
| 1 | benzyl alcohol (2a) | 3a | 85 |
| 2 | 4-methylbenzyl alcohol (2b) | 3k | 87 |
| 3 | 4-methoxybenzyl alcohol (2c) | 3l | 89 |
| 4 | 4-chlorobenzyl alcohol (2d) | 3m | 81 |
| 5 | 4-fluorobenzyl alcohol (2e) | 3n | 79 |
| 6 | 3-methylbenzyl alcohol (2f) | 3o | 86 |
| 7 | 2-methylbenzyl alcohol (2g) | 3p | 75 |
| 8 | 1-butanol (2h) | 3q | 92 |
| 9 | 1-pentanol (2i) | 3r | 90 |
| 10 | 1-hexanol (2j) | 3s | 88 |
Reaction conditions: 2-aminobenzamide (0.5 mmol), alcohol (5.0 equiv.), CuI (20 mol%), Cs₂CO₃ (1.5 equiv.), under O₂ atmosphere, microwave 130 °C, 2 h.
Experimental Workflow and Proposed Mechanism
The following diagram illustrates the general workflow for the microwave-assisted synthesis and a proposed reaction mechanism.
Caption: Workflow and proposed mechanism for the synthesis.
The proposed reaction mechanism involves the initial copper-catalyzed oxidation of the alcohol to the corresponding aldehyde. This is followed by the condensation of the aldehyde with the 2-aminobenzamide to form an imine intermediate. Subsequent intramolecular cyclization yields a dihydroquinazolinone, which is then oxidized to the final quinazolinone product.[1]
Conclusion
The microwave-assisted, copper-catalyzed synthesis of quinazolinones from 2-aminobenzamides and alcohols provides a rapid, efficient, and environmentally friendly alternative to traditional synthetic methods. The solvent-free conditions and one-pot nature of this reaction make it particularly appealing for the high-throughput synthesis of compound libraries for drug discovery and development. The methodology demonstrates good functional group tolerance and provides moderate to high yields for a variety of substrates.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of 2-Bromobenzamide. This versatile reaction enables the formation of a carbon-carbon bond between the benzamide scaffold and various aryl or heteroaryl groups, yielding 2-arylbenzamide derivatives. These products are significant building blocks in medicinal chemistry and materials science, serving as precursors to a wide range of biologically active molecules and functional materials.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[1][2] For drug development professionals, this reaction is a powerful tool for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The 2-arylbenzamide motif is a privileged structure found in numerous pharmacologically active compounds.
The reactivity of this compound in Suzuki couplings can be influenced by the presence of the ortho-amide group. This group can potentially act as a coordinating ligand for the palladium catalyst, influencing the reaction's efficiency. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. These notes provide protocols for conventional, microwave-assisted, and aqueous reaction conditions to offer flexibility for various laboratory setups and substrate requirements.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound and analogous aryl bromides with a variety of aryl and heteroaryl boronic acids. This data is compiled from literature sources and is intended to serve as a guide for reaction optimization.
Table 1: Conventional Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | ~95 (estimated) |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 18-24 | 85-95 (typical)[3] |
| 3 | 1-Naphthylboronic acid | Pd₂(dba)₃ (2.5) | Chiral Monophosphine (6) | K₃PO₄ | THF | 50 | 72 | 99 |
| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | High (typical) |
| 5 | 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 2 | 60-80 (typical) |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of this compound Analogues
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | 2-Bromobenzonitrile | Phenylboronic acid | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | DMF/H₂O | 120 | 15 | 90 (analogue) |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane | 120 | 15 | 95 (analogue)[4] |
| 3 | This compound | 4-Tolylboronic acid | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ | DMF/H₂O | 150 | 20 | High (expected) |
| 4 | This compound | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 140 | 15 | High (expected) |
Experimental Protocols
Protocol 1: Conventional Suzuki-Miyaura Coupling
This protocol is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂O)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Condenser
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry round-bottom flask or Schlenk tube, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst and ligand (if separate).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol utilizes microwave irradiation to accelerate the reaction, often leading to significantly reduced reaction times and improved yields.[4]
Materials:
-
This compound
-
Aryl or heteroarylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)
-
Solvent (e.g., DMF, 1,4-Dioxane, with or without water)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
To a microwave vial, add this compound (1.0 eq.), the aryl or heteroarylboronic acid (1.5 eq.), the palladium catalyst (e.g., 2 mol%), and the base (2.0 eq.).
-
Add the solvent (e.g., DMF/H₂O 4:1) to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat to the specified temperature (e.g., 120-150 °C) for the designated time (e.g., 10-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Follow the work-up and purification procedure described in Protocol 1.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
Application Notes and Protocols: Heck Reaction of 2-Bromobenzamide with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, enabling the construction of complex molecular architectures, particularly in the pharmaceutical industry for the synthesis of drug candidates and functional materials. The reaction's value lies in its ability to introduce vinyl groups to aromatic and heteroaromatic systems, providing key intermediates for further functionalization.[2] This document provides a detailed protocol for the Heck reaction of 2-bromobenzamide with various alkenes, a transformation of significant interest due to the prevalence of the benzamide moiety in bioactive molecules.
Reaction Principle: The Catalytic Cycle
The Heck reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The generally accepted mechanism involves four key steps[1][2][3]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II)-aryl complex.
-
Alkene Coordination and Migratory Insertion: The alkene coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-aryl bond. This step forms a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.
-
Syn β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated in a syn-fashion, leading to the formation of a palladium-hydride complex and the substituted alkene product.
-
Reductive Elimination: The Pd(0) catalyst is regenerated by the reductive elimination of H-X, typically facilitated by a base.
Summary of Reaction Conditions
The successful execution of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions for the Heck reaction of aryl bromides with various alkenes, which can serve as a starting point for the optimization of reactions with this compound. Electron-deficient alkenes like acrylates are generally more reactive.[1]
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | DMF/H₂O (1:1) | 80 | 4 | >95 |
| 2 | Bromobenzene | Styrene | Pd-complex 6 (2) | - | K₂CO₃ (2) | DMF | 60 | 12 | 92[4] |
| 3 | 4-Bromoanisole | Styrene | Pd-complex 3 | - | Et₃N | DMF/TBAB | 160 (MW) | 0.12 | >90[5] |
| 4 | Aryl Bromides | n-Butyl Acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ (2) | Dioxane | 100 | 2-12 | 85-98[6] |
| 5 | 4-Bromoanisole | n-Butyl Acrylate | Pd-1 (1.4) | - | K₂CO₃ (2) | DMF | 100 | 20 | ~90[7] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Heck reaction of this compound with an alkene, such as n-butyl acrylate. Optimization of reaction conditions (temperature, reaction time, and reagent stoichiometry) may be necessary for different alkene substrates.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate/oil bath or microwave reactor[5][8][9]
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Through the septum, add the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv) to the flask. Then, add the anhydrous solvent (e.g., DMF, 5 mL) via syringe.
-
Alkene Addition: Add the alkene (e.g., n-butyl acrylate, 1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir the mixture vigorously.[10] Alternatively, microwave irradiation can be employed to accelerate the reaction.[5][11][12]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired substituted alkene.
Visualizations
Caption: Experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 8. data.biotage.co.jp [data.biotage.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 3-(Phenylmethylene)isoindolin-1-ones from 2-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Phenylmethylene)isoindolin-1-ones are a class of heterocyclic compounds that form the core structure of various biologically active molecules and are pivotal intermediates in medicinal chemistry and materials science. This document provides detailed protocols for the synthesis of these valuable compounds from readily available 2-bromobenzamides and phenylacetylene via a one-pot domino reaction. The methodologies described herein are based on established palladium- and copper-catalyzed systems, offering efficient and robust routes to the target molecules.
Reaction Principle
The synthesis of 3-(phenylmethylene)isoindolin-1-ones from 2-bromobenzamide and phenylacetylene is achieved through a one-pot domino reaction. This process combines a Sonogashira cross-coupling reaction with a subsequent intramolecular cyclization (annulation).
The key steps are:
-
Sonogashira Coupling: A palladium catalyst, in conjunction with a copper(I) co-catalyst, facilitates the coupling of the sp-hybridized carbon of phenylacetylene with the sp2-hybridized carbon of this compound. This forms the key intermediate, 2-(phenylethynyl)benzamide.
-
Intramolecular Annulation: The newly formed 2-(phenylethynyl)benzamide intermediate undergoes a 5-exo-dig cyclization, where the amide nitrogen attacks the internal carbon of the alkyne. This is followed by isomerization to yield the final 3-(phenylmethylene)isoindolin-1-one product.
This one-pot approach enhances efficiency by avoiding the isolation of the intermediate, thereby saving time and resources.
Experimental Protocols
Two primary protocols are presented, utilizing different catalytic systems to achieve the desired transformation.
Protocol 1: Microwave-Assisted Copper-Free Palladium-Catalyzed Synthesis
This protocol is adapted from the work of Hellal and Cuny, which employs a microwave-assisted, copper-free Sonogashira coupling followed by a 5-exo-dig cycloisomerization.
Reaction Scheme:
Application Notes and Protocols: Leveraging 2-Bromobenzamide in the Synthesis of Neurological Disorder Therapeutics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromobenzamide as a versatile starting material in the synthesis of compounds with potential therapeutic applications in neurological disorders. This document details synthetic methodologies, presents key quantitative data, and outlines experimental protocols for the synthesis and evaluation of neuroprotective agents derived from this scaffold.
Introduction
This compound is a readily available and versatile building block in medicinal chemistry. Its ortho-bromo and amide functionalities provide two reactive centers for diverse chemical transformations, making it an attractive starting point for the synthesis of a variety of heterocyclic compounds. Notably, derivatives of this compound, such as quinazolinones, have shown promise as neuroprotective agents, highlighting the potential of this scaffold in the development of novel therapeutics for neurological disorders.
Synthesis of Neuroprotective Quinazolinone Scaffolds
One of the key applications of this compound in the context of neurological drug discovery is its use in the synthesis of quinazolinone derivatives. Quinazolinones are a class of compounds known for their broad range of biological activities, including neuroprotective effects.[1][2][3][4] A particularly efficient method for the synthesis of 2-arylquinazolinones from this compound involves a copper-catalyzed reaction with benzylic alcohols and sodium azide.[5]
Experimental Protocol: Copper-Catalyzed Synthesis of 2-Arylquinazolinones
This protocol describes the synthesis of 2-arylquinazolinones from this compound, a benzylic alcohol, and sodium azide, catalyzed by a copper salt.[5]
Materials:
-
This compound
-
Substituted benzylic alcohol (e.g., benzyl alcohol)
-
Sodium azide (NaN₃)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction tube, add this compound (1.0 mmol), the substituted benzylic alcohol (1.2 mmol), sodium azide (2.0 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and potassium carbonate (2.0 mmol).
-
Add N,N-dimethylformamide (3 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-arylquinazolinone.
Quantitative Data:
The following table summarizes the yields for the synthesis of various 2-arylquinazolinones from this compound using the copper-catalyzed method.[5]
| Entry | Benzylic Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | 2-Phenylquinazolin-4(3H)-one | 85 |
| 2 | 4-Methylbenzyl alcohol | 2-(p-Tolyl)quinazolin-4(3H)-one | 82 |
| 3 | 4-Methoxybenzyl alcohol | 2-(4-Methoxyphenyl)quinazolin-4(3H)-one | 78 |
| 4 | 4-Chlorobenzyl alcohol | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 75 |
Diagram of the Synthetic Workflow:
Evaluation of Neuroprotective Activity
While the direct neuroprotective activity of 2-arylquinazolinones synthesized from this compound has not been extensively reported, related quinazolinone derivatives have shown significant neuroprotective effects in various in vitro models.[1][2][3][4] A common assay to evaluate neuroprotection is the MPP+ induced injury model in SH-SY5Y neuroblastoma cells, which mimics some aspects of Parkinson's disease pathology.[1][3][4]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol is adapted from studies on neuroprotective quinazolinone derivatives and can be used to evaluate the compounds synthesized from this compound.[1][3][4]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MPP+ (1-methyl-4-phenylpyridinium)
-
Synthesized quinazolinone compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.
-
Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the synthesized quinazolinone compounds (dissolved in DMSO, final DMSO concentration <0.1%) for 2 hours.
-
Induce neuronal injury by adding MPP+ to a final concentration of 1 mM and incubate for 24 hours.
-
After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Expected Quantitative Data:
The neuroprotective effect of the compounds can be quantified by their ability to increase cell viability in the presence of MPP+. The results are typically presented as the percentage of cell viability at different compound concentrations.
| Compound | Concentration (µM) | Cell Viability (%) vs. MPP+ control |
| Control | - | 100 |
| MPP+ only | - | ~50 |
| Compound X | 1 | |
| Compound X | 10 | |
| Compound X | 100 |
Diagram of the Neuroprotection Assay Workflow:
Potential Signaling Pathways
The neuroprotective effects of quinazolinone derivatives are thought to be mediated through various signaling pathways. While the exact mechanisms for the compounds derived from this compound need to be elucidated, related compounds have been shown to modulate pathways involved in oxidative stress, apoptosis, and inflammation. For instance, some neuroprotective compounds exert their effects by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.
Diagram of a Potential Neuroprotective Signaling Pathway:
Conclusion
This compound serves as a valuable and cost-effective starting material for the synthesis of diverse heterocyclic scaffolds, including quinazolinones with potential applications in the treatment of neurological disorders. The synthetic protocols outlined in these notes provide a clear pathway for the generation of compound libraries for further biological evaluation. The described in vitro assays offer a robust method for screening these compounds for neuroprotective activity, and the hypothesized signaling pathways provide a framework for future mechanistic studies. Further exploration of derivatives of this compound is warranted to unlock their full potential in the discovery of novel drugs for debilitating neurological conditions.
References
- 1. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Proteomimetic Quinazolinone Alkaloids and Evaluation of Their Neuroprotective and Antitumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. | Semantic Scholar [semanticscholar.org]
- 4. benthamscience.com [benthamscience.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Bromobenzamide as a Key Intermediate in the Development of Modern Agrochemicals
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the utility of 2-bromobenzamide as a crucial starting material in the synthesis of a significant class of modern insecticides. The protocols detailed herein, along with the supporting data, are intended to facilitate research and development in the field of agrochemicals.
Introduction
This compound is a versatile chemical intermediate that serves as a foundational building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its unique chemical structure, featuring a bromine atom positioned ortho to an amide group on a benzene ring, allows for targeted and efficient chemical modifications. This characteristic makes it an invaluable precursor for constructing complex molecular architectures with potent insecticidal properties.
Notably, this compound is a key component in the industrial synthesis of anthranilic diamide insecticides, such as chlorantraniliprole, and is conceptually related to the synthesis of phthalic diamides like flubendiamide. These insecticides represent a major advancement in pest control, offering high efficacy against a range of lepidopteran pests.[2]
Mechanism of Action: Targeting Insect Ryanodine Receptors
Agrochemicals derived from this compound, particularly the diamide insecticides, exhibit their mode of action by targeting the ryanodine receptors (RyRs) in insects.[3] RyRs are ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells, playing a critical role in regulating intracellular calcium release.[3][4]
The binding of diamide insecticides to insect RyRs locks the channels in a partially open state.[5] This leads to an uncontrolled and continuous release of calcium ions from internal stores into the cytoplasm of muscle cells.[6] The resulting depletion of intracellular calcium stores and sustained high levels of cytosolic calcium disrupt normal muscle contraction, leading to rapid feeding cessation, paralysis, and ultimately, the death of the insect pest.[5][6] A key advantage of this class of insecticides is their high selectivity for insect RyRs over their mammalian counterparts, contributing to their favorable safety profile for non-target organisms.[2]
Caption: Mode of action of diamide insecticides on insect ryanodine receptors.
Synthetic Pathways and Experimental Protocols
The synthesis of diamide insecticides from this compound involves a multi-step process. A representative workflow for the synthesis of chlorantraniliprole is outlined below. This process involves the preparation of key intermediates, which are then coupled to form the final product.
Caption: General workflow for the synthesis of chlorantraniliprole.
Protocol 1: Synthesis of Chlorantraniliprole from Key Intermediates
This protocol describes the final coupling step in the synthesis of chlorantraniliprole from its principal intermediates.
Materials:
-
3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
-
2-amino-5-chloro-N,3-dimethylbenzamide
-
Methanesulfonyl chloride
-
3-Picoline
-
Propionitrile
-
Water
Procedure:
-
To a mixture of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and 2-amino-5-chloro-N,3-dimethylbenzamide (1.05 eq) in propionitrile, add 3-picoline (2.6 eq).[7]
-
Cool the mixture to -5 °C.[7]
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature between -5 to 0 °C.[7]
-
Stir the reaction mixture at 0 to 5 °C for 1 hour, and then continue stirring at room temperature for 3 hours.[7]
-
Add water dropwise to the reaction mixture and stir for an additional hour at room temperature.[7]
-
Filter the resulting precipitate.[7]
-
Wash the solid with a 3:1 mixture of propionitrile and water, followed by washing with propionitrile.[7]
-
Dry the solid under nitrogen to obtain chlorantraniliprole.[7]
Expected Yield: Approximately 97% (uncorrected).[7]
Protocol 2: Synthesis of the Intermediate 2-amino-5-chloro-N,3-dimethylbenzamide
This protocol outlines a method for the preparation of a key aniline intermediate.
Materials:
-
Methyl 3-methyl-2-nitrobenzoate
-
Methylamine solution in a lower alcohol (e.g., methanol)
-
Iron powder
-
Acid (e.g., hydrochloric acid)
-
Sulfonyl chloride
-
Inert organic solvent
Procedure:
-
Amidation: Heat a mixture of methyl 3-methyl-2-nitrobenzoate and a methylamine solution in a lower alcohol to produce 3-methyl-2-nitrobenzamide. A preferred reaction temperature is 60-65 °C.[8]
-
Reduction: Heat the 3-methyl-2-nitrobenzamide with iron powder and an acid in water to reduce the nitro group, yielding 3-methyl-2-aminobenzamide. A preferred reaction temperature is 70-75 °C.[8]
-
Chlorination: React the 3-methyl-2-aminobenzamide with sulfonyl chloride in an inert organic solvent. This step introduces the chlorine atom to the benzene ring, forming the final product, 2-amino-5-chloro-N,3-dimethylbenzamide. A preferred reaction temperature is 55-60 °C.[8] The total yield for this three-step process has been reported to be 84.0%.[8]
Quantitative Data
The efficacy of the resulting agrochemicals is a critical parameter. The following tables summarize reported synthesis yields and the biological activity of chlorantraniliprole and flubendiamide against various insect pests.
Table 1: Synthesis Yields for Chlorantraniliprole and its Intermediates
| Reaction Step | Starting Materials | Product | Reported Yield | Reference(s) |
| Final Amide Coupling | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid & 2-amino-5-chloro-N,3-dimethylbenzamide | Chlorantraniliprole | ~97% | [7] |
| Synthesis of 2-amino-5-chloro-N,3-dimethylbenzamide | Methyl 3-methyl-2-nitrobenzoate | 2-amino-5-chloro-N,3-dimethylbenzamide | 84.0% (3 steps) | [8] |
| Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2,3-dichloropyridine and diethyl maleate | 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | >47% (overall) | [5] |
Table 2: Biological Activity (LC50) of Diamide Insecticides Against Lepidopteran Pests
| Insecticide | Pest Species | LC50 Value (mg/mL) | Reference(s) |
| Chlorantraniliprole | Plutella xylostella | 0.048 | [9] |
| Flubendiamide | Plutella xylostella | 0.021 | [9] |
| Chlorantraniliprole | Mythimna separata | 0.0004674 | [10] |
| Flubendiamide | Spodoptera litura | 0.031 ppm | [2] |
| Chlorantraniliprole | Spodoptera litura | 0.086 ppm | [2] |
LC50 (Lethal Concentration, 50%) is the concentration of a substance that is fatal to 50% of the test organisms.
Conclusion
This compound is a cornerstone intermediate in the synthesis of highly effective and selective diamide insecticides. The protocols and data presented herein underscore its importance and provide a foundation for further research and development in the agrochemical sector. The targeted mode of action of its derivatives on insect ryanodine receptors continues to make this class of compounds a vital tool in integrated pest management strategies. Researchers are encouraged to utilize these notes as a guide for the synthesis and evaluation of novel agrochemical candidates.
References
- 1. CN105859574A - Synthesis method of 2-amino-5-chloro-N,3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic Acid | Semantic Scholar [semanticscholar.org]
- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 6. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]
- 7. Chlorantraniliprole synthesis - chemicalbook [chemicalbook.com]
- 8. CN101492387B - Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide - Google Patents [patents.google.com]
- 9. chemijournal.com [chemijournal.com]
- 10. Synthesis and Insecticidal Activity of Novel Anthranilic Diamide Insecticides Containing Indane and Its Analogs | MDPI [mdpi.com]
Application Notes and Protocols for Copper-Catalyzed Intramolecular C-H Amidation: Synthesis of Phenanthridinones from 2-Bromobenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenanthridinone and its derivatives are a crucial class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous natural products and pharmacologically active molecules. Their broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties, establishes them as highly sought-after targets in medicinal chemistry and drug development. A prominent synthetic strategy to access this privileged scaffold is through the intramolecular C-H amidation of N-aryl-2-bromobenzamides. This copper-catalyzed cyclization reaction offers an efficient and direct route to construct the tricyclic phenanthridinone core by forming a new C-C and C-N bond in a single transformation. This document provides detailed application notes and experimental protocols for the synthesis of the N-aryl-2-bromobenzamide precursors and their subsequent copper-catalyzed intramolecular C-H amidation to yield phenanthridinones.
Core Concepts and Reaction Mechanism
The copper-catalyzed intramolecular C-H amidation of N-aryl-2-bromobenzamides proceeds via a proposed catalytic cycle involving the following key steps:
-
Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the C-Br bond of the 2-bromobenzamide derivative to form a copper(III) intermediate.
-
C-H Activation/Concerted Metalation-Deprotonation (CMD): The copper(III) species facilitates the activation and cleavage of a C-H bond on the N-aryl ring. This is often the rate-determining step and is believed to occur through a concerted metalation-deprotonation pathway, leading to a five-membered cupracycle intermediate.
-
Reductive Elimination: The cupracycle intermediate undergoes reductive elimination to form the new C-C bond of the phenanthridinone ring system and regenerate the active copper(I) catalyst, thus closing the catalytic cycle.
This process, often referred to as a C-H/N-H annulation, provides a powerful tool for the convergent synthesis of complex heterocyclic structures.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-2-Bromobenzamide Precursors
This protocol outlines the general procedure for the synthesis of N-aryl-2-bromobenzamides from 2-bromobenzoic acid and various anilines.
Materials:
-
2-Bromobenzoic acid
-
Substituted aniline
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Acid Chloride Formation: To a solution of 2-bromobenzoic acid (1.0 equiv.) in anhydrous DCM, add thionyl chloride (1.5 equiv.) or oxalyl chloride (1.2 equiv.) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material on TLC.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-bromobenzoyl chloride.
-
Amide Coupling: Dissolve the crude 2-bromobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline (1.0 equiv.) and triethylamine (1.2 equiv.) or pyridine (1.2 equiv.) in anhydrous DCM.
-
Add the solution of 2-bromobenzoyl chloride dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired N-aryl-2-bromobenzamide.
Protocol 2: Copper-Catalyzed Intramolecular C-H Amidation for Phenanthridinone Synthesis
This protocol describes a general procedure for the copper-catalyzed intramolecular cyclization of N-aryl-2-bromobenzamides to form phenanthridinones.
Materials:
-
N-aryl-2-bromobenzamide
-
Copper(I) iodide (CuI) or other copper(I) source
-
Ligand (e.g., 1,10-Phenanthroline, L-proline)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., DMF, DMSO, Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk tube or sealed reaction vessel
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a Schlenk tube or sealed reaction vessel, add the N-aryl-2-bromobenzamide (1.0 equiv.), CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 equiv.).
-
Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 110-140 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired phenanthridinone.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of phenanthridinones from various N-aryl-2-bromobenzamide derivatives.
Table 1: Optimization of Reaction Conditions for Phenanthridinone Synthesis
| Entry | Copper Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ (2.0) | DMF | 120 | 78 |
| 2 | CuI (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 120 | 85 |
| 3 | CuI (10) | 1,10-Phenanthroline (20) | K₃PO₄ (2.0) | DMF | 120 | 82 |
| 4 | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 110 | 91 |
| 5 | Cu₂O (5) | None | K₂CO₃ (2.0) | Toluene | 130 | 65 |
| 6 | Cu(acac)₂ (10) | 1,10-Phenanthroline (20) | Cs₂CO₃ (2.0) | DMF | 120 | 72 |
Table 2: Substrate Scope for the Synthesis of Substituted Phenanthridinones
| Entry | N-Aryl Substituent (R) | Product | Yield (%) |
| 1 | Phenyl | Phenanthridin-6(5H)-one | 91 |
| 2 | 4-Methylphenyl | 2-Methylphenanthridin-6(5H)-one | 88 |
| 3 | 4-Methoxyphenyl | 2-Methoxyphenanthridin-6(5H)-one | 85 |
| 4 | 4-Fluorophenyl | 2-Fluorophenanthridin-6(5H)-one | 93 |
| 5 | 4-Chlorophenyl | 2-Chlorophenanthridin-6(5H)-one | 89 |
| 6 | 3-Methylphenyl | 3-Methylphenanthridin-6(5H)-one | 86 |
| 7 | 2-Methylphenyl | 4-Methylphenanthridin-6(5H)-one | 75 |
| 8 | Naphthyl | Benzo[c]phenanthridin-6(5H)-one | 81 |
Reaction conditions: N-aryl-2-bromobenzamide (1.0 equiv.), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 equiv.), DMSO, 110 °C, 24 h.
Mandatory Visualizations
Logical Relationship: Synthesis of N-Aryl-2-Bromobenzamide Precursors
Caption: Workflow for the synthesis of N-aryl-2-bromobenzamide precursors.
Signaling Pathway: Proposed Catalytic Cycle for Phenanthridinone Synthesis
Application Notes: N-Arylation of 2-Bromobenzamide via Palladium-Catalyzed Cross-Coupling
Introduction
The N-aryl benzamide scaffold is a privileged structure in modern drug discovery, appearing in a wide range of biologically active compounds and approved pharmaceuticals. The efficient construction of the C(aryl)-N bond is therefore of critical importance to researchers in medicinal chemistry and process development. Among the most powerful and versatile methods for this transformation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine.[1][2] This reaction is renowned for its broad substrate scope, excellent functional group tolerance, and generally high yields under relatively mild conditions.[1][3]
These application notes provide a detailed experimental protocol for the N-arylation of 2-bromobenzamide, a common building block in organic synthesis. The document outlines a general procedure for the Buchwald-Hartwig reaction, presents a comparative table of various catalytic systems, and includes workflow and mechanistic diagrams to aid in understanding and execution. Alternative methods, such as the copper-catalyzed Ullmann condensation, exist but typically require harsher reaction conditions like higher temperatures.[4][5]
Comparative Data for N-Arylation Conditions
The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of palladium source, phosphine ligand, base, and solvent. The following table summarizes representative conditions adapted from studies on similar aryl bromide substrates, providing a basis for optimization.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Ref. |
| Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ (2) | p-xylene | 125 | 2-4 | up to 71 | [6] |
| Pd₂(dba)₃ (0.75) | tBuBrettPhos (3.3) | K₂CO₃ (2) | 1,4-Dioxane | 110 | 2-3 | 89 | [6] |
| Pd(OAc)₂ (10) | X-Phos (10) | NaOt-Bu (1.2) | Toluene | 100 | 24 | ~90 | [7] |
| [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuONa (1.5) | Toluene | 100 | 24 | ~97 | [8] |
| Pd₂(dba)₃ (0.1) | L1* (0.2) | K₃PO₄ (1.4) | Toluene | 80 | 12 | 92 | [9] |
*L1 refers to a specific biaryl phosphine ligand used in the cited study.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl amine.
Materials and Equipment
-
Substrates: this compound, Aryl amine (e.g., aniline)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: A suitable phosphine ligand (e.g., Xantphos, X-Phos)
-
Base: Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous toluene or 1,4-dioxane
-
Equipment: Oven-dried Schlenk flask or reaction vial with a stir bar, heating mantle or oil bath with temperature control, vacuum/inert gas (Argon or Nitrogen) manifold, standard laboratory glassware for workup, silica gel for column chromatography, TLC plates, and a rotary evaporator.
Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOt-Bu, 1.4 mmol, 1.4 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath or heating mantle set to the desired temperature (e.g., 100-110 °C). Stir the mixture vigorously for the required duration (typically 2-24 hours).
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure N-aryl-2-benzamide product.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Microwave-assisted protocols can significantly reduce reaction times, often to minutes instead of hours, by using a dedicated microwave reactor.[10][11]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-arylation experiment.
Caption: General experimental workflow for N-arylation.
Buchwald-Hartwig Catalytic Cycle
The diagram below outlines the accepted mechanism for the palladium-catalyzed C-N cross-coupling reaction. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl bromide.[1][12][13] Subsequent steps involving the amine and base lead to reductive elimination of the final product and regeneration of the catalyst.[2]
Caption: The catalytic cycle of Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chemicaljournals.com [chemicaljournals.com]
- 11. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 13. surface.syr.edu [surface.syr.edu]
Application Notes and Protocols: The Potential of 2-Bromobenzamide in Polymer and Resin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The direct application of 2-Bromobenzamide as a monomer or initiator in polymer and resin synthesis is not extensively documented in current scientific literature. The following application notes and protocols are theoretical and based on the known reactivity of aryl halides and benzamide functionalities in established polymerization methodologies. These are intended to provide a conceptual framework for researchers exploring novel polymer architectures.
Introduction
This compound is a readily available chemical intermediate featuring a bromine atom and an amide group on a benzene ring. These functional groups offer potential reactive sites for incorporation into polymeric structures. The aromatic backbone can impart thermal stability and rigidity, while the pendant benzamide group can offer sites for hydrogen bonding, potentially influencing polymer morphology, solubility, and interaction with biological systems. This document outlines the prospective application of this compound in two major polymerization techniques: Suzuki-Miyaura Polycondensation and Atom Transfer Radical Polymerization (ATRP).
Theoretical Application in Suzuki-Miyaura Polycondensation
Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, and its application in polycondensation (Suzuki Polycondensation or SPC) is a key strategy for synthesizing conjugated polymers and other polyarylenes.[1][2] this compound can theoretically be used as a monomer in such reactions.
Application Note:
Polymers incorporating this compound via Suzuki-Miyaura polycondensation would feature a poly(phenylene) backbone with pendant benzamide groups. These polymers could exhibit interesting properties such as:
-
Thermal Stability: Due to the aromatic backbone.
-
Hydrogen Bonding Capabilities: The amide functionality can induce inter- and intra-chain hydrogen bonding, affecting the polymer's secondary structure and material properties.
-
Functional Handles: The amide group can be further modified, offering a route to functionalized materials.
-
Potential Biological Interactions: The benzamide moiety is a common feature in many biologically active molecules, suggesting potential applications in drug delivery or biomaterials.[3]
Logical Workflow for Polymer Synthesis via Suzuki-Miyaura Polycondensation
Caption: Workflow for the proposed synthesis of a benzamide-functionalized polymer.
Theoretical Protocol: Synthesis of a Benzamide-Functionalized Poly(phenylene)
Materials:
-
This compound
-
1,4-Phenylenediboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Methanol
Procedure:
-
In a Schlenk flask, combine this compound (1.0 mmol), 1,4-phenylenediboronic acid bis(pinacol) ester (1.0 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed toluene (10 mL) and degassed deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 48 hours.
-
Cool the mixture to room temperature.
-
Pour the viscous solution into methanol (200 mL) to precipitate the polymer.
-
Filter the polymer, wash with methanol, and dry under vacuum at 60 °C.
| Parameter | Value/Compound | Purpose |
| Monomer 1 | This compound | Provides the benzamide functionality. |
| Monomer 2 | 1,4-Phenylenediboronic acid bis(pinacol) ester | Aromatic comonomer for chain extension. |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyzes the C-C bond formation. |
| Base | Potassium Carbonate | Activates the boronic acid ester. |
| Solvent System | Toluene/Water | Biphasic system for the reaction. |
| Temperature | 90 °C | Promotes the reaction rate. |
| Reaction Time | 48 hours | To achieve a high degree of polymerization. |
Table 1: Hypothetical reaction conditions for Suzuki-Miyaura polycondensation.
| Property | Expected Characteristic | Rationale |
| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Dependent on stoichiometry and reaction time. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Typical for step-growth polymerization. |
| Thermal Stability (TGA) | Decomposition > 300 °C | Aromatic backbone confers high stability. |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | The amide groups may enhance solubility. |
Table 2: Expected properties of the theoretical benzamide-functionalized polymer.
Theoretical Application in Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures.[1][4] Alkyl halides are typically used as initiators.[5] While aryl halides like this compound are generally less reactive as ATRP initiators due to the stronger C(sp²)-Br bond, they could potentially initiate the polymerization of highly reactive monomers or be used in modified ATRP systems. Alternatively, this compound could be chemically modified to an ATRP initiator.
Application Note:
If this compound were used as an initiator, it would result in a polymer chain with a benzamide group at one end. This end-functionalized polymer could be used to create block copolymers or be attached to surfaces or biological molecules. A more feasible approach would be to first modify this compound to an efficient ATRP initiator, for example, by reacting it with 2-bromoisobutyryl bromide. The resulting molecule would have a highly active initiator site and a pendant benzamide group.
Logical Workflow for Polymer Synthesis via ATRP
Caption: Workflow for the proposed synthesis of a benzamide-functionalized polymer via ATRP.
Theoretical Protocol: Synthesis of a Benzamide-Functionalized ATRP Initiator and Subsequent Polymerization
Part A: Synthesis of Benzamide-Functionalized Initiator
Materials:
-
2-Aminobenzamide (derived from this compound via amination)
-
2-Bromoisobutyryl bromide
-
Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 2-Aminobenzamide (1.0 mmol) and triethylamine (1.2 mmol) in dry DCM (20 mL) in a flask cooled in an ice bath.
-
Slowly add 2-bromoisobutyryl bromide (1.1 mmol) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the benzamide-functionalized ATRP initiator.
Part B: ATRP of Methyl Methacrylate (MMA)
Materials:
-
Benzamide-functionalized ATRP initiator (from Part A)
-
Methyl methacrylate (MMA)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
Procedure:
-
To a Schlenk flask, add the benzamide-functionalized initiator (0.1 mmol) and CuBr (0.1 mmol).
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add degassed MMA (10 mmol) and degassed anisole (2 mL) via syringe.
-
Add degassed PMDETA (0.1 mmol) via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at 70 °C and stir.
-
After the desired time (e.g., 6 hours), cool the flask in an ice bath to quench the reaction.
-
Dilute the mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in cold methanol or hexane.
-
Filter the polymer and dry it under vacuum.
| Parameter | Value/Compound | Purpose |
| Initiator | Benzamide-functionalized initiator | To start the polymerization and introduce the benzamide group. |
| Monomer | Methyl Methacrylate (MMA) | The building block of the polymer chain. |
| Catalyst | Copper(I) Bromide (CuBr) | The transition metal complex for the ATRP equilibrium. |
| Ligand | PMDETA | Solubilizes the copper complex and tunes its reactivity. |
| Solvent | Anisole | To dissolve the reactants and control viscosity. |
| Temperature | 70 °C | To control the rate of polymerization. |
Table 3: Hypothetical reaction conditions for ATRP.
| Property | Expected Characteristic | Rationale |
| Molecular Weight (Mn) | Controlled by the [Monomer]/[Initiator] ratio | A key feature of controlled radical polymerization. |
| Polydispersity Index (PDI) | < 1.5 | Indicative of a controlled polymerization process. |
| End-Group Functionality | High fidelity of the benzamide group at the chain end | Allows for post-polymerization modification. |
Table 4: Expected properties of the theoretical benzamide-functionalized polymer from ATRP.
Conclusion
While direct experimental evidence is lacking, the chemical structure of this compound suggests its potential as a building block in polymer synthesis. The theoretical protocols provided for Suzuki-Miyaura polycondensation and ATRP are intended to serve as a starting point for researchers interested in developing novel polymers with benzamide functionalities. Such materials could find applications in areas where thermal stability, hydrogen bonding, and potential biological activity are desired. Experimental validation of these proposed synthetic routes is necessary to fully explore the utility of this compound in polymer and resin science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of 2-Bromobenzamide
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura cross-coupling of 2-bromobenzamide.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is the yield of my Suzuki coupling reaction with this compound consistently low?
Answer:
Low yields in the Suzuki coupling of this compound can stem from several factors, often related to the specific properties of this substrate. The presence of the ortho-amide group can influence the reaction through steric hindrance or by coordinating with the palladium catalyst. Here are key areas to investigate:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The strength and solubility of the base are crucial. An inappropriate base can lead to poor reaction rates or degradation of the starting materials.
-
Solvent Choice: The solvent system must be able to dissolve all reactants to a sufficient extent. Biphasic solvent systems, such as dioxane/water or THF/water, are often effective.
-
Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy, but excessive heat can lead to decomposition.[1]
-
Reaction Time: Incomplete reactions are a common cause of low yields. It is important to monitor the reaction progress using techniques like TLC or LC-MS.
Question 2: I am observing significant amounts of side products, such as homocoupled boronic acid and dehalogenated this compound. How can I minimize these?
Answer:
The formation of side products is a common issue in Suzuki coupling reactions. Here’s how to address them:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Using a slight excess of the boronic acid can sometimes be beneficial, but a large excess can lead to purification challenges.
-
Dehalogenation (Proto-debromination): This occurs when the aryl halide is reduced, replacing the bromine with a hydrogen atom. This can be caused by certain phosphine ligands or impurities in the reaction mixture. Screening different ligands or ensuring the purity of all reagents can help mitigate this issue.
-
Protodeboronation: The boronic acid can be sensitive to hydrolysis, especially under strongly basic aqueous conditions, leading to the formation of the corresponding arene. Using anhydrous conditions, or employing more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can prevent this side reaction.[2]
Question 3: I suspect my palladium catalyst is deactivating. What are the common causes and solutions?
Answer:
Palladium catalyst deactivation can lead to stalled or incomplete reactions. Key causes include:
-
Oxygen Sensitivity: Many Pd(0) catalysts are sensitive to oxygen. Rigorous degassing of solvents and maintaining an inert atmosphere throughout the reaction is crucial.
-
Coordination by Amide Group: The nitrogen and oxygen atoms of the benzamide group can potentially coordinate to the palladium center, leading to catalyst inhibition. The use of bulky ligands can sterically shield the palladium and prevent this.
-
Formation of Palladium Black: The precipitation of palladium black indicates catalyst decomposition. This can be caused by high temperatures or the use of inappropriate ligands. If palladium black is observed, the reaction will likely not proceed to completion.
Question 4: Could the benzamide group be hydrolyzing under the basic reaction conditions? How can I prevent this?
Answer:
Yes, amide hydrolysis is a potential side reaction under basic conditions, especially at elevated temperatures. To minimize the risk of hydrolyzing the this compound or the coupled product:
-
Choice of Base: Use a milder base that is still effective for the transmetalation step. Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point. Stronger bases like sodium hydroxide (NaOH) should be used with caution and at lower temperatures if possible.[1][3]
-
Reaction Temperature and Time: Running the reaction at the lowest effective temperature and for the minimum time required for completion can reduce the extent of hydrolysis.
-
Anhydrous Conditions: If possible, performing the reaction under anhydrous conditions with a non-aqueous base can completely avoid hydrolysis. However, a small amount of water is often necessary to dissolve the base and facilitate the catalytic cycle.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?
A1: A reliable starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand (e.g., SPhos or XPhos). A common base to start with is K₂CO₃, and a 4:1 mixture of dioxane and water is a frequently used solvent system. The reaction is typically heated to 80-100 °C.
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials (this compound and the boronic acid) and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information, including the detection of side products and confirmation of the product's mass.
Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?
A3: To ensure reproducibility, it is crucial to:
-
Use pure and dry reagents and solvents.
-
Accurately weigh all components, especially the catalyst and ligand.
-
Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas.
-
Ensure efficient stirring to maintain a homogeneous mixture, especially in biphasic systems.
-
Precisely control the reaction temperature.
Q4: Can I use microwave irradiation to accelerate the reaction?
A4: Yes, microwave-assisted Suzuki coupling can often significantly reduce reaction times and in some cases improve yields.[4] However, optimization of the reaction conditions (temperature, time, and catalyst loading) for microwave heating is necessary.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of Bromobenzene with Phenylboronic Acid
| Entry | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd/SiO₂ (0.01) | K₂CO₃ | Toluene | 200 | 3 | >99 |
| 2 | Pd(OAc)₂ (1) / PPh₃ (2) | Na₂CO₃ | n-Propanol/H₂O | Reflux | 1 | ~95 |
| 3 | GO-PEG-Imidazole-Pd (2.8 x 10⁻⁴) | K₂CO₃ | H₂O | 80 | 0.08-7 | High |
| 4 | mf-MWCNTs@chitosan NHC-Pd | K₂CO₃ | EtOH/H₂O | 80 | 0.5-2 | >95 |
| 5 | Pd/NiFe₂O₄ | Na₂CO₃ | DMF/H₂O (1:1) | 80 | 0.17-1 | 70-98 |
Note: This table presents data for the model reaction of bromobenzene and phenylboronic acid, which provides a useful reference for optimizing the coupling of this compound.
Table 2: Suzuki Coupling of Various Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Bromotoluene | p-Methoxyphenylboronic acid | Pd(OAc)₂ (1) / Ligand (1) | K₂CO₃ | DMF/H₂O (4:1) | 80 | 2 | 95 |
| 2 | 5-Bromo-1H-indole | (1H-indol-5-yl)boronic acid | Pd(OAc)₂ (1) / Ligand (1) | K₂CO₃ | DMF/H₂O (4:1) | 80 | 2 | 86 |
| 3 | 1-Bromonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (0.1) | DDAH | H₂O | 50 | 0.1 | 99 |
Note: This table showcases the versatility of the Suzuki coupling with different substrates, providing insights into conditions that may be applicable to this compound.
Experimental Protocols
General Procedure for the Suzuki-Miyaura Coupling of this compound:
This is a generalized procedure and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (or a pre-formed catalyst complex) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Once complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[5]
Mandatory Visualization
References
Troubleshooting low conversion rates in 2-Bromobenzamide reactions
Welcome to the Technical Support Center for reactions involving 2-Bromobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My palladium-catalyzed cross-coupling reaction with this compound is showing low to no conversion. What are the most common causes?
Low conversion in palladium-catalyzed reactions involving this compound can often be attributed to several factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to air and moisture. Improper handling, impure reagents, or insufficient degassing of the reaction mixture can lead to the formation of inactive palladium black.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. An inappropriate ligand may not promote the oxidative addition or reductive elimination steps effectively.
-
Incorrect Base Selection: The strength and solubility of the base are critical. A base that is too weak may not be effective, while a very strong base could lead to side reactions.
-
Poor Solvent Choice: The solvent must be able to dissolve all reactants and be compatible with the catalyst and base. Common solvents for these reactions include toluene, dioxane, and DMF.
-
Low Reaction Temperature: Many cross-coupling reactions require heating to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish or not proceed at all.
Q2: I am observing significant side product formation in my this compound coupling reaction. What are the likely side products and how can I minimize them?
Common side reactions in palladium-catalyzed couplings of this compound include:
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom, resulting in the formation of benzamide. This can often be minimized by the careful selection of the ligand and reaction conditions.
-
Homocoupling: This involves the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of this compound, leading to byproducts like biphenyl or 2,2'-dicarbamoylbiphenyl. Ensuring an inert atmosphere and slow addition of the boronic acid can help reduce homocoupling.
-
Amide Group Reactions: While less common in cross-coupling, under certain conditions, the amide group itself might participate in or be sensitive to the reaction conditions, especially with very strong bases or high temperatures.
Q3: How do I choose the right catalyst system (palladium precursor and ligand) for my this compound reaction?
The optimal catalyst system is highly dependent on the specific cross-coupling reaction being performed (e.g., Suzuki, Buchwald-Hartwig, Heck, Sonogashira). However, some general guidelines apply:
-
Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts where the palladium is already complexed with a ligand.
-
Ligand Selection: For challenging substrates, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and stabilize the catalytic intermediates. Examples include ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups. For Suzuki reactions, ligands like dppf can also be effective. A preliminary screening of different ligands is often recommended to find the optimal one for a specific transformation.
Q4: What are the best practices for setting up an air- and moisture-sensitive this compound coupling reaction?
To ensure the best results for air- and moisture-sensitive reactions:
-
Glassware: Thoroughly dry all glassware in an oven and allow it to cool under a stream of inert gas (e.g., argon or nitrogen).
-
Reagents and Solvents: Use high-purity reagents and anhydrous solvents. Solvents should be degassed prior to use by bubbling an inert gas through them or by using the freeze-pump-thaw method.
-
Inert Atmosphere: Assemble the reaction under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the most sensitive reactions.
-
Degassing the Reaction Mixture: After adding all the reagents except the catalyst, degas the reaction mixture again before adding the catalyst.
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination
Symptoms:
-
Low conversion of this compound.
-
Significant amount of starting material recovered.
-
Formation of hydrodehalogenation byproduct (benzamide).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Use a fresh palladium precursor and ligand. Ensure all reagents and solvents are anhydrous and the reaction is thoroughly degassed. |
| Inappropriate Ligand | For primary amines, consider using a ligand like BrettPhos. For secondary amines, bulky biaryl phosphine ligands such as RuPhos or SPhos often give good results. |
| Incorrect Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. If your substrate is base-sensitive, consider a weaker base like Cs₂CO₃ or K₃PO₄, though this may require a higher reaction temperature. |
| Low Temperature | Buchwald-Hartwig aminations typically require heating (80-110 °C). If the reaction is sluggish, consider increasing the temperature. |
Issue 2: Poor Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
Incomplete consumption of this compound and/or the boronic acid.
-
Formation of homocoupled byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Catalyst System | For challenging substrates, consider using more active catalysts like those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Base Incompatibility | Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The choice of base can be solvent-dependent. A mixture of an organic solvent and water is often used to dissolve the inorganic base. |
| Boronic Acid Decomposition | Boronic acids can be unstable and undergo protodeboronation. Use fresh, high-quality boronic acid and consider using a slight excess (1.1-1.5 equivalents). |
| Oxygen Contamination | Traces of oxygen can promote the homocoupling of the boronic acid. Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. |
Data Presentation
The following table presents a comparison of different catalyst systems for a reaction analogous to the Buchwald-Hartwig amination of this compound, specifically the amination of 2-bromopyridines. This data can serve as a starting point for catalyst selection.
Table 1: Performance of Catalyst Systems in the Buchwald-Hartwig Amination of 2-Bromopyridines
| Catalyst System (Pd Source / Ligand) | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / RuPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 |
| Pd₂(dba)₃ / SPhos | Morpholine | LiHMDS | Toluene | 100 | 16 | 76 |
| Pd₂(dba)₃ / BINAP | Morpholine | LiHMDS | Toluene | 100 | 16 | 71 |
| Pd(OAc)₂ / dppp | Diethylamine | NaOtBu | Toluene | 80 | - | 98 |
| Pd(OAc)₂ / dppp | Pyrrolidine | NaOtBu | Toluene | 80 | - | 93 |
| Pd(OAc)₂ / dppp | n-Propylamine | NaOtBu | Toluene | 80 | - | 70 |
Note: Yields are approximate and can vary based on the specific substrate and precise reaction conditions.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inerting: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., RuPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. The crude product can then be purified by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Preventing palladium black formation in 2-Bromobenzamide cross-coupling
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to diagnose and prevent the formation of palladium black in cross-coupling reactions involving 2-bromobenzamide.
Frequently Asked Questions (FAQs)
Q1: What is palladium black, and why is it a problem in cross-coupling reactions?
Palladium black is a finely divided, high-surface-area form of elemental palladium (Pd(0)) that precipitates from the reaction mixture. Its formation is a primary indicator of catalyst decomposition. When the active, soluble palladium catalyst agglomerates and crashes out of solution, it loses its catalytic activity, leading to stalled or incomplete reactions and consequently, low product yields.[1][2]
Q2: What are the primary causes of palladium black formation?
Palladium black precipitation occurs when the catalytically active Pd(0) species is unstable under the reaction conditions. Key contributing factors include:
-
Oxygen Exposure: Residual oxygen can oxidize phosphine ligands (forming inactive phosphine oxides) or the Pd(0) center, leading to decomposition.[1]
-
Ligand Instability or Dissociation: The ligand's role is to stabilize the palladium center. If the ligand is sterically or electronically mismatched for the substrate or conditions, it can dissociate, leaving the Pd(0) species unprotected and prone to aggregation.[1][3]
-
High Temperatures: Many palladium complexes, especially those with bulky monodentate phosphine ligands, have poor thermal stability and can decompose at elevated temperatures.[1]
-
Inappropriate Solvent or Base: The choice of solvent and base can significantly impact catalyst stability and solubility. Protic solvents or certain bases can sometimes promote catalyst decomposition pathways.[4]
-
Substrate-Related Issues: The this compound substrate itself can be challenging. The amide group can potentially coordinate to the palladium center, interfering with the catalytic cycle and promoting catalyst deactivation.
Q3: How does the this compound substrate specifically influence catalyst stability?
The primary amide group (-CONH₂) in this compound can act as a coordinating ligand for the palladium center. This coordination can sometimes interfere with crucial steps in the catalytic cycle, such as reductive elimination, and may lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive and can eventually decompose to form palladium black.
Q4: What is the difference between a pre-catalyst and the active catalyst?
A pre-catalyst, such as Pd₂(dba)₃ or modern palladacycles (e.g., XPhos Pd G3), is a stable, air-tolerant palladium source that is added to the reaction.[5] It is converted in situ into the active, ligand-coordinated Pd(0) species that drives the catalytic cycle.[5][6] Problems with this activation step can be a source of palladium black formation.
Troubleshooting Guide
This section addresses specific experimental observations and provides a systematic approach to resolving them.
Problem 1: Immediate formation of black precipitate upon reagent addition.
| Observation | Potential Cause | Recommended Solution |
| A black solid forms instantly when the palladium source is added to the reaction mixture. | Severe Oxygen Contamination: The Pd(0) species is rapidly oxidized and precipitates upon formation. | Ensure all reagents and solvents are rigorously degassed. Use a robust inert gas (argon or nitrogen) atmosphere throughout the setup and reaction. Perform several vacuum/backfill cycles on the reaction vessel.[1] |
| Impure Reagents: Impurities in starting materials, solvents, or the base can poison the catalyst. | Use high-purity, anhydrous solvents and reagents. If necessary, purify starting materials before use.[5] | |
| Pre-catalyst Incompatibility: The chosen pre-catalyst may not be suitable for the selected ligand or conditions. | Use a modern, well-defined pre-catalyst like a G3 or G4 palladacycle, which are designed for efficient and clean generation of the active catalyst.[5] |
Problem 2: Reaction begins but stalls after a short time, with gradual palladium black formation.
| Observation | Potential Cause | Recommended Solution |
| Initial product formation is observed (by TLC/LC-MS), but the reaction does not proceed to completion and a black precipitate slowly forms. | Ligand Instability/Decomposition: The ligand is not robust enough to stabilize the catalyst throughout the reaction, especially at elevated temperatures. | Switch to a more sterically bulky and electron-rich ligand. Bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) like IPr or IPent offer greater stability.[7][8][9] |
| Low Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to the formation of under-ligated, unstable palladium species. | Increase the ligand-to-palladium ratio. For monodentate ligands, a 2:1 or even 4:1 ratio can improve stability. | |
| Reaction Temperature is Too High: The catalyst system is not thermally stable at the current reaction temperature. | Lower the reaction temperature. While this may slow the reaction rate, it can preserve the catalyst's lifespan. Consider screening temperatures in 10°C increments (e.g., 100°C, 90°C, 80°C). |
Problem 3: Low yield with significant palladium black at the end of the reaction.
| Observation | Potential Cause | Recommended Solution |
| The reaction runs to completion (starting material consumed), but the desired product yield is low, and a large amount of black precipitate is present. | Side Reactions Outcompeting Catalysis: Conditions may favor catalyst decomposition or other side reactions like hydrodehalogenation (where the bromine is replaced by hydrogen).[4] | Optimize the base and solvent combination. Weaker bases (e.g., K₃PO₄, Cs₂CO₃) are often preferred over strong bases like alkoxides. Aprotic polar solvents like dioxane, THF, or toluene are generally suitable.[10] |
| Slow Reductive Elimination: The final step of the catalytic cycle is slow, allowing the palladium intermediate to decompose before the product is released. | The use of sterically demanding ligands is known to facilitate the reductive elimination step.[3] Consider ligands like tBuXPhos or RuPhos. | |
| Insufficient Mixing: Poor stirring can lead to localized heating or concentration gradients, causing catalyst decomposition. | Ensure vigorous stirring throughout the reaction. Use an appropriately sized stir bar. |
Preventative Strategies & Data
Careful selection of ligands and reaction parameters is the most effective way to prevent palladium black formation.
Ligand Selection
Sterically bulky, electron-rich ligands are crucial for stabilizing the palladium catalyst, promoting efficient oxidative addition, and facilitating the final reductive elimination step.[3] N-heterocyclic carbenes (NHCs) are particularly effective due to their strong bond with the palladium center.[7][9]
Table 1: Comparison of Ligand Classes for Cross-Coupling
| Ligand Type | Example(s) | Key Advantages | Common Issues |
| Bulky Monodentate Phosphines | XPhos, SPhos, RuPhos, tBu₃P | High activity, effective for challenging substrates.[1] | Can have limited thermal stability.[1] |
| Bidentate Phosphines | dppf, Xantphos | Good stability, often used in classic protocols. | Can be less active for sterically hindered substrates. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IPent, SIPr | Excellent thermal stability, strong Pd-C bond prevents dissociation.[7][9][11] | Can sometimes lead to slower reaction rates. |
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting palladium black formation.
Caption: A troubleshooting workflow for palladium black formation.
Catalytic Cycle and Decomposition Pathways
Understanding the catalytic cycle helps identify where catalyst decomposition is most likely to occur. The Pd(0) and Pd(II) intermediates must be sufficiently stabilized by the ligand to prevent aggregation.
Caption: The Suzuki catalytic cycle and catalyst decomposition pathway.
Experimental Protocols
General Protocol for a Robust Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point designed to minimize catalyst decomposition.
Reagents & Equipment:
-
Reaction vessel (e.g., Schlenk tube or sealed vial) with a magnetic stir bar.
-
This compound (1.0 equiv).
-
Arylboronic acid or ester (1.2–1.5 equiv).
-
Base: K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv).
-
Palladium Pre-catalyst: XPhos Pd G3 (1–2 mol%).
-
Solvent: Anhydrous, degassed 1,4-dioxane or toluene.
-
Inert gas supply (Argon or Nitrogen).
Procedure:
-
Vessel Preparation: Flame-dry or oven-dry the reaction vessel and stir bar. Allow to cool to room temperature under a stream of inert gas.
-
Reagent Addition (Solids): To the vessel, add this compound, the arylboronic acid, and the base under a positive pressure of inert gas.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[4]
-
Catalyst and Solvent Addition: Briefly open the vessel under positive inert gas pressure and add the XPhos Pd G3 pre-catalyst. Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath or heating block set to 80–100 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor progress by taking small aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. Reactions are typically complete within 4–18 hours.[4]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 7. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
- 8. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of 2-Bromobenzamide and how to minimize them
Welcome to the technical support center for 2-Bromobenzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here you will find detailed guides and frequently asked questions (FAQs) to help you minimize common side reactions and achieve high-yield outcomes in your experiments.
Troubleshooting Guides
This section provides in-depth guidance on identifying, understanding, and mitigating common side reactions encountered during cross-coupling and other reactions with this compound.
Side Reaction 1: Hydrodebromination (Debromination)
Issue: The bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of benzamide as a significant byproduct. This reduces the yield of the desired coupled product.
Root Cause: Hydrodebromination is a common side reaction in palladium-catalyzed cross-coupling reactions. It typically occurs through a competing catalytic cycle involving a palladium-hydride (Pd-H) species. The sources of the hydride can be varied, including the solvent, base, or even the organoboron reagent in Suzuki-Miyaura coupling.
Troubleshooting Workflow:
Quantitative Data: Effect of Ligand and Base on Debromination in Suzuki-Miyaura Coupling
| Catalyst/Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Debromination (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | 100 | 65 | 25 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 80 | 85 | <5 |
| Pd(OAc)₂ / XPhos | K₃PO₄ | 80 | 90 | <3 |
| PdCl₂(dppf) | K₂CO₃ | 90 | 78 | 15 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Side Reaction 2: Homocoupling (Glaser or Ullmann-type)
Issue: Two molecules of the alkyne (in Sonogashira coupling) or two molecules of the boronic acid (in Suzuki-Miyaura coupling) react with each other, forming a dimer. In the case of this compound, Ullmann-type homocoupling can also occur to form a biphenyl derivative.
Root Cause:
-
Sonogashira: Copper-catalyzed oxidative coupling of terminal alkynes.
-
Suzuki-Miyaura: Can be promoted by the presence of Pd(II) species and oxygen.
-
Ullmann: Occurs at elevated temperatures in the presence of a copper catalyst.
Troubleshooting Workflow:
Quantitative Data: Minimizing Alkyne Homocoupling in Sonogashira Coupling
| Catalyst System | Temperature (°C) | Desired Product Yield (%) | Homocoupling Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | 80 | 70 | 20 |
| Pd(PPh₃)₄ (Copper-free) | 80 | 88 | <5 |
| Pd(OAc)₂ / SPhos (Copper-free) | 60 | 92 | <2 |
Note: Yields are representative and can vary based on specific substrates and reaction conditions.
Side Reaction 3: Hydrolysis of the Amide Group
Issue: The amide functional group of this compound is hydrolyzed to a carboxylic acid (2-bromobenzoic acid) under the reaction conditions.
Root Cause: Amide hydrolysis can be catalyzed by strong acids or bases, particularly at elevated temperatures in the presence of water.
Troubleshooting Workflow:
Side Reaction 4: Intramolecular Cyclization
Issue: For N-substituted 2-Bromobenzamides, intramolecular cyclization can occur, leading to the formation of heterocyclic byproducts. For example, in the presence of a palladium catalyst, N-allyl-2-bromobenzamide can cyclize to form a six-membered ring.
Root Cause: The ortho-positioning of the bromo and N-substituted amide groups can facilitate intramolecular C-N or C-C bond formation, often catalyzed by the transition metal used in the primary reaction.
Troubleshooting Workflow:
Experimental Protocols
This section provides detailed methodologies for key reactions with this compound, optimized to minimize common side reactions.
Protocol 1: High-Yield Suzuki-Miyaura Coupling of this compound
This protocol is optimized to minimize hydrodebromination and homocoupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and XPhos.
-
Add the anhydrous and degassed 1,4-dioxane via syringe.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: High-Yield Buchwald-Hartwig Amination of this compound
This protocol is designed to minimize hydrodebromination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
RuPhos (0.03 mmol, 3 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Anhydrous and degassed toluene (5 mL)
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
Add Pd₂(dba)₃ and RuPhos.
-
Add this compound and the amine.
-
Add toluene, seal the tube, and bring it out of the glovebox.
-
Stir the reaction mixture at 100 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion (typically 6-24 hours), cool to room temperature.
-
Dilute with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify by flash chromatography.
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of benzamide in my Suzuki-Miyaura reaction. What is the first thing I should try to fix this?
A1: The most effective first step is to switch to a bulky, electron-rich phosphine ligand like XPhos or SPhos in combination with a weaker base such as K₃PO₄. Also, ensure your solvent is anhydrous and thoroughly degassed.
Q2: My Sonogashira coupling of this compound is giving a lot of alkyne dimer. How can I prevent this?
A2: The formation of alkyne dimers (Glaser coupling) is a common side reaction when using a copper co-catalyst. Try a copper-free Sonogashira protocol. If you must use copper, adding the this compound to the reaction mixture before adding the terminal alkyne can sometimes help.
Q3: Can the amide group of this compound be hydrolyzed during a cross-coupling reaction?
A3: Yes, especially if you are using a strong hydroxide base (like NaOH or KOH) or alkoxides at high temperatures in the presence of water. To avoid this, use anhydrous conditions and a non-hydroxide base like K₃PO₄ or Cs₂CO₃.
Q4: I am trying to perform an Ullmann coupling with this compound and a phenol, but I am getting low yields and a lot of homocoupled this compound. What can I do?
A4: Ullmann couplings often require high temperatures, which can promote homocoupling. Try adding a ligand for the copper catalyst, such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine. This can often allow for lower reaction temperatures and improved yields of the desired C-O coupled product.
Q5: Why is my Buchwald-Hartwig amination of this compound not going to completion?
A5: In addition to potential side reactions, poor reaction rates can be due to an inappropriate choice of ligand, base, or solvent for your specific amine. The ortho-amide group can provide some steric hindrance. Ensure you are using a catalyst system known to be effective for sterically hindered aryl bromides. Screening a few different bulky phosphine ligands and bases is often a good strategy.
Technical Support Center: Purification of Crude 2-Bromobenzamide by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 2-Bromobenzamide reaction products using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in a crude this compound reaction mixture?
A1: Crude products of this compound synthesis can contain several impurities, including unreacted starting materials such as benzamide, excess brominating agents, and by-products from side reactions.[1] The specific impurities will depend on the synthetic route employed.
Q2: How do I choose an appropriate solvent system for the column chromatography of this compound?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for this compound on a Thin Layer Chromatography (TLC) plate.[2] A common starting point for compounds of similar polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[3][4] It is crucial to perform preliminary TLC experiments with different solvent ratios to determine the optimal system for separation.[5]
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
A3: If you suspect your compound is unstable on silica gel, you can perform a stability test using a 2D TLC.[6][7] If degradation is confirmed, consider using a less acidic stationary phase like neutral or basic alumina, or deactivated silica gel.[1][6]
Q4: What is "dry loading" and when should it be used?
A4: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel to create a dry, free-flowing powder, which is then added to the top of the column.[2] This technique is particularly useful if your crude product has poor solubility in the initial, non-polar eluent, which can cause it to precipitate at the top of the column if loaded in a more polar solvent.[1][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation / Mixed Fractions | 1. Inappropriate solvent system (Rf too high or low). 2. Column overloading. 3. Column channeling due to improper packing.[2] 4. Co-elution of impurities with very similar polarity. | 1. Optimize TLC: Aim for an Rf of 0.25-0.35 for this compound.[2] 2. Use a Gradient: Start with a low-polarity mobile phase and gradually increase the polarity.[2] 3. Reduce Sample Load: Use a larger column or decrease the amount of crude material. |
| Product Elutes Too Quickly (with solvent front) | The eluent is too polar. | Start with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate).[5] |
| Product is Not Eluting from the Column | 1. The eluent is not polar enough. 2. The compound may have precipitated at the top of the column upon loading.[1] 3. The compound may be irreversibly adsorbed or decomposing on the silica.[2][6] | 1. Increase Solvent Polarity: Gradually increase the proportion of the polar solvent in your eluent system.[1] 2. Ensure Solubility: Confirm that your compound is soluble in the initial mobile phase. Consider dry loading if solubility is an issue.[1][7] 3. Change Stationary Phase: Switch to neutral alumina or deactivated silica gel if decomposition is suspected.[1][6] |
| Tailing or Broad Peaks | Strong interaction between the amide group of this compound and the acidic silanol groups on the silica surface.[2] | Consider adding a small amount (e.g., 0.5-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
| Cracks or Bubbles in the Silica Bed | 1. The column was allowed to run dry. 2. Heat generated from the interaction of a polar solvent with the silica gel. | 1. Maintain Solvent Level: Always keep the solvent level above the top of the silica bed. 2. Careful Solvent Addition: When changing to a more polar solvent, add it slowly to dissipate any heat generated. |
Experimental Protocol: Column Chromatography of Crude this compound
This protocol outlines a general procedure for the purification of crude this compound using silica gel column chromatography.
1. Preparation of the Slurry:
-
Weigh out the required amount of silica gel (typically 50-100 times the weight of the crude product).
-
In a beaker, create a slurry by mixing the silica gel with the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 Hexane:Ethyl Acetate).
2. Packing the Column:
-
Secure the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
Add a thin layer of sand over the plug.
-
Pour the silica gel slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[5]
-
Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.[8]
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[8] Using a pipette, carefully add the solution to the top of the silica bed.[8]
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or vials.
-
If a gradient elution is required, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
5. Analysis of Fractions:
-
Spot each collected fraction on a TLC plate.
-
Develop the TLC plate using the optimized solvent system.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
6. Isolation of Pure Product:
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chromatography [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Chromatography [chem.rochester.edu]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Addressing steric hindrance in nucleophilic substitution of 2-Bromobenzamide
Technical Support Center: Nucleophilic Substitution of 2-Bromobenzamide
Welcome to the technical support center for troubleshooting nucleophilic substitution reactions on this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to steric hindrance and to provide effective solutions for forming the desired C-N bond.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my standard nucleophilic aromatic substitution (SNAr) reaction with this compound failing or resulting in very low yields?
A: Direct nucleophilic aromatic substitution on this compound is exceptionally challenging due to a combination of electronic and steric factors.
-
Electronic Effects: The benzene ring is electron-rich and not "activated" towards nucleophilic attack. SNAr reactions typically require strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the bromine atom) to stabilize the negatively charged intermediate (Meisenheimer complex).[1][2] this compound lacks this necessary activation.
-
Steric Hindrance: The primary issue is significant steric hindrance. The bulky bromine atom and the adjacent benzamide group (-CONH₂) physically block the pathway for an incoming nucleophile to attack the carbon atom bonded to the bromine.[3][4][5] This makes the required backside attack for an SN2-like mechanism, or approach for an SNAr addition-elimination pathway, highly unfavorable.
Q2: How can I overcome the steric hindrance and achieve successful C-N bond formation with this compound?
A: The most effective and widely adopted strategies involve transitioning from classical SNAr conditions to transition-metal-catalyzed cross-coupling reactions. These methods do not rely on the traditional addition-elimination mechanism and are specifically designed to function with sterically hindered and electron-rich aryl halides. The two premier methods are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This is a powerful and versatile method for forming C-N bonds. It uses a palladium catalyst with specialized, bulky phosphine ligands to couple aryl halides with a wide range of amines.[6][7] The bulky ligands are crucial for promoting the key steps of the catalytic cycle, even with sterically congested substrates.[8][9]
-
Copper-Catalyzed Ullmann Condensation (or Ullmann-Type Reaction): This is a classical method that has seen a modern renaissance with the development of new ligand systems.[10][11] Modern Ullmann-type reactions can be performed under much milder conditions than the harsh, high-temperature conditions of the original protocol and offer a cost-effective alternative to palladium.[12][13][14]
Q3: My cross-coupling reaction is still giving low yields. What are the common troubleshooting steps?
A: If you are still encountering issues with a Buchwald-Hartwig or Ullmann-type reaction, a systematic approach to troubleshooting is necessary. The workflow below outlines key parameters to check and optimize. Common failures include impure reagents, oxygen contamination, or a suboptimal choice of ligand, base, or solvent for this specific sterically hindered substrate.
Caption: A stepwise guide for troubleshooting failed cross-coupling reactions.
Data Presentation: Recommended Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for success. The tables below summarize starting conditions for both Palladium and Copper-catalyzed systems suitable for sterically hindered substrates like this compound.
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Rationale & Notes |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable Pd(0) and Pd(II) sources. Pd(II) is reduced in situ.[9] |
| Ligand | XPhos, RuPhos, BrettPhos | Bulky, electron-rich phosphine ligands are essential to facilitate oxidative addition and reductive elimination with hindered substrates.[7][15] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required. NaOt-Bu is common, but K₃PO₄ or Cs₂CO₃ can be milder alternatives if the substrate is base-sensitive.[8] |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary. Must be thoroughly degassed to remove oxygen.[8] |
| Temperature | 80 - 110 °C | Higher temperatures are often needed to overcome the steric barrier.[8] |
Table 2: Recommended Conditions for Ullmann-Type C-N Coupling
| Parameter | Recommendation | Rationale & Notes |
|---|---|---|
| Copper Source | CuI, Cu(OAc)₂ | CuI is the most common and reliable copper (I) source for these reactions.[10] |
| Ligand | 1,10-Phenanthroline, N,N'-Diaryldiamine ligands, L-proline | Ligands are crucial to solubilize the copper salt and facilitate the catalytic cycle at lower temperatures.[10][12][14] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A moderately strong inorganic base is typically sufficient. |
| Solvent | DMF, DMSO, NMP | High-boiling polar aprotic solvents are traditionally used, although newer systems may work in toluene or dioxane.[10] |
| Temperature | 100 - 150 °C | Traditionally requires higher temperatures than Buchwald-Hartwig, but modern ligand systems can lower this requirement.[10][13] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of this compound
Caption: Standard workflow for a Buchwald-Hartwig amination experiment.
Detailed Steps:
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 eq), the desired amine (1.2 eq), Sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Ullmann-Type Amination of this compound
Caption: Standard workflow for a modern Ullmann-type amination experiment.
Detailed Steps:
-
Preparation: In a round-bottom flask, combine this compound (1.0 eq), the desired amine (1.5 eq), Copper(I) iodide (0.1 eq), 1,10-Phenanthroline (0.2 eq), and Potassium Carbonate (2.0 eq).
-
Solvent Addition: Add DMSO or DMF as the solvent.
-
Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours. An inert atmosphere is recommended but can be less critical than for palladium catalysis.
-
Monitoring: Track the consumption of starting material using TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue using column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions [organic-chemistry.org]
- 13. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Regioselective Functionalization of 2-Bromobenzamide
Welcome to the technical support center for the regioselective functionalization of 2-Bromobenzamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving regioselective functionalization of this compound?
A1: The two most prevalent and effective strategies are Directed ortho-Metalation (DoM) and transition-metal-catalyzed C-H functionalization. DoM utilizes the amide group to direct lithiation specifically to the ortho position (C6), while palladium-catalyzed reactions can be tuned with ligands to favor functionalization at different positions.
Q2: Which position on the this compound ring is most susceptible to functionalization?
A2: The C6 position is most commonly functionalized when using Directed ortho-Metalation, as the amide group effectively directs the metalating agent to this adjacent site.[1] The bromine atom at C2 also significantly influences the reactivity and can participate in various cross-coupling reactions.
Q3: What is the role of the amide group in Directed ortho-Metalation?
A3: The amide group acts as a directing metalation group (DMG). The heteroatoms in the amide group coordinate to the lithium atom of the organolithium base, bringing the base into close proximity with the ortho C-H bond (at the C6 position) and facilitating its deprotonation.[1][2]
Q4: Can functionalization occur at positions other than C6?
A4: Yes, while DoM strongly favors the C6 position, other positions can be functionalized through different methods. For instance, palladium-catalyzed C-H functionalization can be directed to other positions depending on the ligand and reaction conditions. Additionally, the bromine at C2 is a handle for traditional cross-coupling reactions.
Q5: What are some common side reactions to be aware of?
A5: A potential side reaction in the lithiation of amide-containing compounds is the Anionic Fries rearrangement, where the amide group can migrate.[3][4][5] For this compound, metal-halogen exchange at the C-Br bond can also compete with C-H lithiation, especially with certain organolithium reagents.
Troubleshooting Guides
Problem 1: Poor or No Regioselectivity in Directed ortho-Metalation (DoM)
Symptoms:
-
A mixture of regioisomers is obtained after quenching with an electrophile.
-
The desired C6-functionalized product is formed in low yield, with significant recovery of starting material or formation of other isomers.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Base | The choice of organolithium base is critical. For benzamides, n-BuLi or s-BuLi are commonly used. t-BuLi can sometimes be too reactive and may lead to side reactions. Lithium amides like LDA can also be effective.[2] |
| Inappropriate Solvent | Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et2O) are generally preferred as they can deaggregate the organolithium reagent, increasing its reactivity.[2] |
| Suboptimal Temperature | DoM reactions are typically performed at low temperatures (-78 °C) to ensure kinetic control and prevent side reactions like the Anionic Fries rearrangement.[2] Ensure the reaction temperature is maintained throughout the addition of the base and the electrophile. |
| Presence of Multiple Directing Groups | If your this compound substrate has other directing groups, their relative directing ability will influence the regioselectivity. The amide group is a strong directing group, but its effectiveness can be modulated by other substituents. |
| Steric Hindrance | Bulky substituents on the amide nitrogen or on the aromatic ring can influence the approach of the organolithium base and affect regioselectivity. |
Problem 2: Low Yield in Palladium-Catalyzed C-H Functionalization
Symptoms:
-
Low conversion of the this compound starting material.
-
Formation of undesired byproducts, such as homocoupled products.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Ineffective Catalyst/Ligand Combination | The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligand is crucial for catalytic activity and selectivity. Screen different phosphine-based or N-heterocyclic carbene (NHC) ligands to find the optimal combination for your desired transformation.[6] |
| Incorrect Base or Solvent | The base and solvent system can significantly impact the efficiency of palladium-catalyzed reactions. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). Solvents can range from polar aprotic (e.g., DMF, DMAc) to nonpolar (e.g., toluene, dioxane). |
| Oxidant Issues | Many Pd-catalyzed C-H functionalizations require an oxidant. Ensure the oxidant is fresh and used in the correct stoichiometry. Common oxidants include benzoquinone, Ag₂O, or even O₂ (air). |
| Reaction Temperature and Time | These reactions often require elevated temperatures to proceed at a reasonable rate. Optimize the temperature and reaction time to maximize yield while minimizing decomposition. |
Experimental Protocols
Key Experiment: Directed ortho-Metalation of N,N-Diethyl-2-bromobenzamide
This protocol describes a general procedure for the C6-lithiation of an N,N-disubstituted this compound and subsequent reaction with an electrophile.
Materials:
-
N,N-Diethyl-2-bromobenzamide
-
Anhydrous tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Electrophile (e.g., trimethylsilyl chloride, benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add N,N-diethyl-2-bromobenzamide (1.0 eq).
-
Dissolve the benzamide in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add the chosen electrophile (1.2 eq) dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical outcomes for the Directed ortho-Metalation of a substituted benzamide, illustrating the high regioselectivity achievable.
| Electrophile | Product | Yield (%) | Regioselectivity (ortho vs. other) |
| D₂O | 6-deutero-2-bromobenzamide | >95 | >98:2 |
| (CH₃)₃SiCl | 6-(trimethylsilyl)-2-bromobenzamide | ~90 | >98:2 |
| C₆H₅CHO | 6-(hydroxy(phenyl)methyl)-2-bromobenzamide | ~85 | >95:5 |
| I₂ | 6-iodo-2-bromobenzamide | ~80 | >95:5 |
Note: Yields and regioselectivities are representative and can vary based on the specific substrate and reaction conditions.
Visualizations
Caption: Workflow for Directed ortho-Metalation of this compound.
Caption: Decision tree for troubleshooting poor regioselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Palladium-catalyzed benzylic C(sp3)–H carbonylative arylation of azaarylmethyl amines with aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ligand-promoted palladium-catalyzed β-methylene C–H arylation of primary aldehydes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Ortho versus adjacent-benzylic directed lithiations of substituted N,N-diethylbenzamides - Lookchem [lookchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Palladium-Catalyzed Reactions with 2-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering catalyst deactivation issues specifically when using 2-Bromobenzamide in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
A1: Low or no conversion when using this compound can stem from several factors, with catalyst deactivation being a primary concern. The this compound substrate itself can contribute to catalyst poisoning. The amide functionality, particularly in an ortho position to the bromine, can act as a directing group, potentially leading to strong coordination with the palladium center. This strong binding can form stable, off-cycle palladium complexes that are catalytically inactive, thus halting the desired reaction.[1][2] Additionally, general issues such as inactive catalyst stock, improper reaction setup (e.g., presence of oxygen or moisture), or suboptimal reaction conditions (e.g., incorrect base, solvent, or temperature) can also lead to poor outcomes.
Q2: How can the amide group in this compound deactivate the palladium catalyst?
A2: The amide group in this compound can deactivate the palladium catalyst through several potential mechanisms:
-
Bidentate Chelation: The ortho-positioning of the amide and bromine can facilitate the formation of a stable five-membered palladacycle after oxidative addition. This chelation can render the palladium center coordinatively saturated and electronically deactivated, preventing subsequent steps in the catalytic cycle like transmetalation or reductive elimination.
-
Strong Ligand Binding: The lone pair of electrons on the amide's nitrogen and oxygen atoms can coordinate strongly to the palladium center, acting as an endogenous ligand. This can inhibit the coordination of the desired external ligand (e.g., phosphine) or the incoming nucleophile.
-
Formation of Inactive Complexes: The substrate or the resulting product, an N-aryl benzamide, can form stable complexes with palladium, effectively sequestering the active catalyst from the reaction medium.
Q3: What are the visual indicators of catalyst deactivation?
A3: A common visual sign of catalyst deactivation is the formation of "palladium black," a fine, black precipitate of elemental palladium. This indicates that the Pd(0) species has agglomerated and fallen out of the solution, rendering it catalytically inactive. A color change in the reaction mixture that deviates from what is expected for a successful reaction can also be an indicator of catalyst decomposition or the formation of undesired side products.
Q4: Can impurities in my this compound or other reagents be the cause of catalyst poisoning?
A4: Absolutely. Trace impurities in starting materials, reagents, and solvents are a common cause of catalyst poisoning in palladium-catalyzed reactions. Sulfur- and nitrogen-containing compounds are particularly notorious for irreversibly binding to and deactivating palladium catalysts. It is crucial to use high-purity reagents and solvents. If you suspect impurities, consider purifying your this compound by recrystallization or column chromatography.
Troubleshooting Guides
Issue 1: Low to No Product Yield
If you are observing significantly lower yields than expected or no product formation at all, consider the following troubleshooting steps.
Troubleshooting Workflow: Low Yield
Caption: Troubleshooting flowchart for low-yield reactions.
Detailed Steps:
| Problem | Potential Cause | Recommended Solution |
| No reaction | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper storage and handling under an inert atmosphere. |
| Presence of oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. | |
| Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly. | |
| Low conversion | Suboptimal base | The choice of base is critical. For Suzuki-Miyaura, bases like K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically used. Screen a variety of bases. |
| Inappropriate solvent | The solvent can significantly impact catalyst stability and solubility of reagents. Common solvents include toluene, dioxane, and THF. Consider screening different solvents. | |
| Insufficient temperature | Some cross-coupling reactions with challenging substrates require higher temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature, but be mindful of potential side reactions and catalyst decomposition at very high temperatures. | |
| Inappropriate ligand | The ligand plays a crucial role in stabilizing the catalyst and promoting the desired reaction pathway. For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are often necessary. | |
| Reaction stalls | Catalyst deactivation by substrate/product | A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) may help to compensate for gradual deactivation. |
| Formation of inactive Pd species | Consider using a pre-formed palladium catalyst or a more robust catalyst system that is less prone to deactivation. |
Issue 2: Significant Byproduct Formation
The formation of byproducts can provide clues about the underlying issues in your reaction.
Common Byproducts and Their Causes:
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of boronic acid (in Suzuki-Miyaura) | Presence of oxygen; excess boronic acid | Ensure rigorous exclusion of oxygen. Use a more precise stoichiometry of the boronic acid (e.g., 1.1-1.2 equivalents). |
| Dehalogenation (replacement of Br with H) | Presence of a hydrogen source (e.g., water, protic solvent); certain bases | Use anhydrous conditions and aprotic solvents. Consider using a milder base. |
| Formation of Palladium Black | Catalyst decomposition | Use a more robust ligand to stabilize the Pd(0) species. Lowering the reaction temperature may also help. |
Experimental Protocols
Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for use with this compound. These protocols are starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive flow of inert gas.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of this compound
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Degassed solvent (e.g., toluene)
Procedure:
-
In a glovebox, add the palladium precatalyst, ligand, and base to an oven-dried reaction vial.
-
Add the degassed solvent and stir for a few minutes to form the active catalyst.
-
Add this compound and the amine.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Potential Deactivation Pathways
The following diagrams illustrate potential pathways for catalyst deactivation when using this compound.
Potential Bidentate Chelation Leading to Deactivation:
References
How to avoid homocoupling of 2-Bromobenzamide in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the homocoupling of 2-Bromobenzamide and other side reactions during cross-coupling experiments.
Troubleshooting Guides
Issue 1: Significant Homocoupling of this compound Observed
Problem: The primary side-product observed in the coupling reaction of this compound is the homocoupled biaryl, 2,2'-dicarboxamidobiphenyl. This reduces the yield of the desired cross-coupled product and complicates purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. Perform the reaction under a strict inert atmosphere (Nitrogen or Argon).[1] |
| Use of a Pd(II) Precatalyst | Pd(II) sources can be reduced to the active Pd(0) catalyst by a mechanism that involves the homocoupling of the organoboron reagent in Suzuki reactions.[2] Using a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this.[1] |
| Inappropriate Ligand Choice | For sterically hindered substrates like this compound, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can promote the desired reductive elimination over homocoupling.[3] |
| Suboptimal Base or Solvent | The choice of base and solvent system can significantly impact the reaction outcome. A screening of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane/water, Toluene/water, THF/water) is recommended.[1][4] |
| High Concentration of Copper(I) Co-catalyst (in Sonogashira Coupling) | While necessary for the traditional Sonogashira reaction, high concentrations of Cu(I) can accelerate the rate of alkyne homocoupling (Glaser coupling). |
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a common side reaction where two molecules of the same starting material couple together. In the case of this compound, this results in the formation of a symmetrical biphenyl dimer, which consumes the starting material and reduces the yield of the desired unsymmetrical cross-coupled product.
Q2: How does the ortho-amide group in this compound influence homocoupling?
A2: The ortho-amide group can influence the reaction in several ways. Sterically, it can hinder the approach of the catalyst and the coupling partner, potentially slowing down the desired cross-coupling reaction and allowing more time for side reactions like homocoupling to occur. Electronically, the amide group can act as a directing group, potentially influencing the regioselectivity of the reaction.[5]
Q3: Are there specific ligands that are recommended to suppress the homocoupling of this compound?
A3: Yes, for ortho-substituted and sterically hindered aryl halides, the use of bulky and electron-rich phosphine ligands is often beneficial. Ligands such as SPhos, XPhos, and other biaryl phosphines have been shown to improve the efficiency of cross-coupling reactions by promoting the reductive elimination step, which can outcompete the pathways leading to homocoupling.[3][6] A ligand screening study is often the most effective way to identify the optimal ligand for a specific substrate and coupling partner.[7]
Q4: Can the choice of base and solvent affect the amount of homocoupling?
A4: Absolutely. The base and solvent system plays a critical role. For Suzuki-Miyaura coupling, a range of bases from carbonates (K₂CO₃, Cs₂CO₃) to phosphates (K₃PO₄) can be used, and their strength and solubility can influence the reaction outcome.[1][8] The solvent system, often a mixture of an organic solvent and water, also needs to be optimized for substrate solubility and reaction rate.[4][8]
Q5: In Sonogashira coupling of this compound, what is the primary cause of homocoupling and how can it be avoided?
A5: In Sonogashira coupling, the primary homocoupling side reaction is the dimerization of the terminal alkyne, known as Glaser coupling. This is primarily caused by the presence of oxygen and is catalyzed by the copper(I) co-catalyst.[9] To avoid this, it is crucial to rigorously exclude oxygen from the reaction. Additionally, copper-free Sonogashira protocols have been developed to completely circumvent this issue.
Q6: What is the Ullmann reaction and is it a viable alternative for coupling this compound?
A6: The Ullmann reaction is a copper-catalyzed coupling of two aryl halides to form a biaryl.[10] While it can be used for homocoupling, it can also be adapted for cross-coupling with nucleophiles like amines and alcohols (Ullmann condensation).[11] However, traditional Ullmann conditions are often harsh, requiring high temperatures.[11] For forming C-C bonds with this compound, palladium-catalyzed reactions like Suzuki or Sonogashira coupling are generally preferred due to their milder conditions and broader substrate scope.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require further optimization for specific boronic acids.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 - 3.0 eq.), finely powdered and dried.
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
-
-
Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add the deoxygenated 1,4-Dioxane and water via syringe.
-
Sparge the resulting suspension with a subsurface stream of argon or nitrogen for a further 30 minutes while stirring to ensure complete removal of dissolved oxygen.
-
-
Catalyst Addition and Reaction:
-
In a separate vial, quickly weigh the Pd(OAc)₂ and SPhos ligand and add them to the reaction flask under a positive flow of inert gas.
-
Reseal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Copper-Free Sonogashira Coupling of this compound
This protocol is designed to minimize alkyne homocoupling.
-
Reagent Preparation:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Triethylamine (2.0 - 3.0 eq.), freshly distilled.
-
Anhydrous THF or DMF.
-
-
Reaction Setup and Deoxygenation:
-
To a flame-dried Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the anhydrous solvent and triethylamine via syringe.
-
Degas the solution by bubbling argon or nitrogen through it for 20-30 minutes.
-
-
Reaction Execution:
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Heat the reaction to 50-70 °C and monitor its progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Data Presentation
The following tables provide representative data on the effect of various reaction parameters on the yield of cross-coupled products and the formation of homocoupled byproducts for ortho-substituted aryl bromides, which can serve as a guide for optimizing reactions with this compound.
Table 1: Effect of Ligand on Suzuki Coupling of an Ortho-Substituted Aryl Bromide
| Entry | Ligand | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | PPh₃ | 35 | 40 |
| 2 | P(o-tol)₃ | 55 | 25 |
| 3 | SPhos | 85 | <5 |
| 4 | XPhos | 92 | <2 |
Reaction conditions: Ortho-substituted aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), Ligand (4 mol%), K₃PO₄ (2.0 mmol), Dioxane/H₂O (4:1), 100 °C, 12 h. Yields are approximate and for illustrative purposes.
Table 2: Effect of Base and Solvent on Suzuki Coupling
| Entry | Base | Solvent | Cross-Coupling Yield (%) | Homocoupling Yield (%) |
| 1 | K₂CO₃ | Toluene/H₂O | 60 | 15 |
| 2 | Cs₂CO₃ | Dioxane/H₂O | 75 | 10 |
| 3 | K₃PO₄ | Dioxane/H₂O | 90 | <5 |
| 4 | K₃PO₄ | THF/H₂O | 82 | <5 |
Reaction conditions: Ortho-substituted aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), Base (2.0 mmol), Solvent (5 mL), 100 °C, 12 h. Yields are approximate and for illustrative purposes.
Visualizations
Caption: Competing pathways: Desired cross-coupling vs. undesired homocoupling.
Caption: Troubleshooting workflow for minimizing homocoupling.
Caption: Decision tree for selecting a coupling reaction with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed ortho-arylation of benzamides via direct sp(2) C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. depts.washington.edu [depts.washington.edu]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
Technical Support Center: Recrystallization of 2-Bromobenzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Bromobenzamide derivatives by recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of recrystallizing this compound derivatives?
Recrystallization is a critical purification technique used to remove impurities from the solid product.[1] For this compound and its derivatives, which are often intermediates in drug development, achieving high purity is essential for obtaining accurate analytical data and ensuring the safety and efficacy of downstream applications.[2] Impurities can originate from unreacted starting materials, side reactions during synthesis, or residual solvents.[3][4]
Q2: What are the common types of impurities found in crude this compound products?
The nature of impurities is highly dependent on the synthetic route. Common contaminants may include:
-
Unreacted Starting Materials: Such as 2-bromobenzoic acid or its corresponding acid chloride.[4]
-
By-products: Arising from the specific reactions used, for instance, succinimide if N-Bromosuccinimide (NBS) was used for bromination.[3][5]
-
Debrominated Analogs: For example, benzamide may be present if N-bromobenzamide was a reactant.[3]
-
Water-Soluble Salts: An initial aqueous wash can be effective in removing highly polar impurities and salts before proceeding with recrystallization.[3]
Q3: How should I select an appropriate solvent for recrystallization?
The ideal solvent should dissolve the this compound derivative sparingly at room temperature but exhibit high solubility at its boiling point.[1][4] The principle of "like dissolves like" is a useful guide. Since this compound derivatives contain both polar (amide) and non-polar (brominated aromatic ring) functionalities, polar organic solvents are often a good starting point. It is highly recommended to perform small-scale solubility tests to identify the optimal solvent or solvent system.[1]
Q4: What is "oiling out" and why does it happen?
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an oil) rather than a solid crystal upon cooling.[6][7] This typically occurs for two main reasons:
-
The boiling point of the recrystallization solvent is higher than the melting point of the compound.[8]
-
The presence of a high concentration of impurities significantly depresses the melting point of the crude product.[6] Oiled-out products are often impure because the liquid droplets can trap impurities more readily than a crystal lattice.[6][7]
Q5: Can the final crystalline product exist in different forms?
Yes, benzamide and its derivatives can exhibit polymorphism, which is the ability of a compound to crystallize in multiple different crystal lattice structures.[9][10][11] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability. It is a critical consideration in drug development, as different polymorphs can affect a drug's bioavailability.
Data Presentation
Table 1: Solvent Selection Guide for Recrystallization of this compound Derivatives
| Solvent | Boiling Point (°C) | Suitability & Comments |
| Single Solvents | ||
| Ethanol | 78 | Often a good first choice; dissolves many organic compounds well when hot and poorly when cold.[12][13] |
| Methanol | 65 | Similar to ethanol but with a lower boiling point; good for compounds with higher polarity.[5] |
| Acetonitrile | 82 | Often gives very good results for amides and can avoid the need for chromatography.[12] |
| Ethyl Acetate | 77 | A moderately polar solvent, useful for a range of aromatic compounds.[14] |
| Toluene | 111 | Good for less polar derivatives, but its high boiling point can increase the risk of "oiling out".[4] |
| Mixed Solvents | ||
| Ethanol/Water | Variable | A very common and effective system. The compound is dissolved in hot ethanol, and hot water is added as an anti-solvent until turbidity appears.[2] |
| Ethyl Acetate/Hexane | Variable | A good choice for compounds of intermediate polarity. Hexane acts as the anti-solvent.[1][15] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol outlines the procedure for recrystallizing a compound using a single, suitable solvent.
-
Dissolution: Place the crude this compound derivative into an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the selected solvent to just cover the solid. Heat the mixture on a hot plate with stirring until the solvent begins to boil gently.[2] Continue to add small portions of the hot solvent until the solid just dissolves.[1] Avoid adding excess solvent to maximize yield.[16]
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[2][15]
-
Hot Filtration (If Necessary): If activated charcoal or other insoluble impurities are present, they must be removed while the solution is hot. Filter the hot solution through a pre-heated powder funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1] This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][17]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[15]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[16]
-
Drying: Dry the purified crystals on a watch glass or in a desiccator to remove all residual solvent. Once dry, determine the weight to calculate the percent recovery and measure the melting point to assess purity.[2]
Protocol 2: Two-Solvent (Mixed-Solvent) Recrystallization
This method is used when no single solvent has the ideal solubility characteristics. It employs a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is insoluble.[18]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., ethanol).[18]
-
Addition of Anti-Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise with continuous swirling until the solution becomes faintly and persistently cloudy (turbid).[2] This indicates the solution is saturated.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[2]
-
Crystallization, Collection, and Drying: Follow steps 4 through 7 of the single-solvent protocol. For the washing step (Step 6), use a small amount of an ice-cold mixture of the two solvents.
Mandatory Visualizations
Caption: General experimental workflow for the recrystallization of organic solids.
Troubleshooting Guide
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mt.com [mt.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Mechanochemically Induced Conversion of Crystalline Benzamide Polymorphs by Seeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. benchchem.com [benchchem.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. ocw.mit.edu [ocw.mit.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromobenzamide and 2-Chlorobenzamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of many pharmaceuticals and functional materials. The choice of aryl halide substrate is a critical parameter that significantly influences reaction efficiency, yield, and overall process viability. This guide provides an objective comparison of the reactivity of 2-bromobenzamide and 2-chlorobenzamide, two common building blocks, in several key cross-coupling reactions.
The fundamental principle governing the reactivity of aryl halides in these transformations is the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity is C-I > C-Br > C-Cl, a trend directly correlated with the bond dissociation energies. The weaker C-Br bond in this compound requires less energy to break during the rate-determining oxidative addition step of the catalytic cycle compared to the stronger C-Cl bond in 2-chlorobenzamide.[1] This inherent difference in reactivity translates to milder reaction conditions, shorter reaction times, and often higher yields when utilizing this compound.
Comparative Reactivity Data
While direct side-by-side comparative studies for this compound and 2-chlorobenzamide under identical conditions are not extensively available in the literature, the expected and observed reactivity trends can be illustrated using data from analogous systems and individual studies.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron compound, is a cornerstone of modern synthesis. Due to the lower bond dissociation energy of the C-Br bond, this compound is expected to undergo the initial oxidative addition to the Pd(0) catalyst more readily than 2-chlorobenzamide.[1] This generally leads to higher yields under milder conditions.
Table 1: Suzuki-Miyaura Coupling of 2-Halobenzamides with Phenylboronic Acid (Illustrative)
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂, SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | 2-6 | High (Expected) |
| 2-Chlorobenzamide | Pd₂(dba)₃, XPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | 12-24 | Moderate to High (with robust catalyst)[1] |
Note: The data in this table is illustrative and based on general principles and data from similar systems. Specific conditions and yields may vary.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The higher reactivity of this compound is clearly demonstrated in studies with analogous substrates. For example, the coupling of 2-bromotoluene with morpholine proceeds to 99% yield in just one minute, whereas the reaction with 2-chlorotoluene requires 25 minutes to achieve a 94% yield under similar conditions. This highlights the significantly faster kinetics for the bromo derivative.
Table 2: Buchwald-Hartwig Amination of 2-Halotoluenes with Morpholine
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time | Yield (%) |
| 2-Bromotoluene | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 70 | 1 min | 99[2] |
| 2-Chlorotoluene | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 70 | 25 min | 94[2] |
This data for 2-halotoluenes serves as a strong indicator of the expected relative reactivity of 2-halobenzamides.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of aryl halides (I > Br > Cl) is also pronounced in this reaction. Achieving good yields with aryl chlorides often necessitates higher temperatures, more active catalyst systems, and potentially copper-free conditions to avoid side reactions.
Table 3: Sonogashira Coupling of 2-Halobenzamides with Phenylacetylene (Illustrative)
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 25-50 | 2-8 | High (Expected) |
| 2-Chlorobenzamide | Pd(OAc)₂, SPhos | Cs₂CO₃ | DMF | 80-120 | 12-24 | Moderate (with advanced catalyst system) |
Note: The data in this table is illustrative and based on general principles and data from similar systems. Specific conditions and yields may vary.
Heck Reaction
The Heck reaction involves the coupling of an aryl halide with an alkene. Similar to other palladium-catalyzed cross-couplings, the oxidative addition of the aryl halide is a key step, making this compound the more reactive substrate. Reactions with 2-chlorobenzamide typically require higher temperatures and more specialized catalytic systems to achieve comparable results.
Table 4: Heck Reaction of 2-Halobenzamides with Styrene (Illustrative)
| Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Pd(OAc)₂, PPh₃ | K₂CO₃ | DMF | 100-120 | 4-12 | High (Expected) |
| 2-Chlorobenzamide | PdCl{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 120-140 | 12-24 | Moderate to High (with specialized catalyst)[3] |
Note: The data in this table is illustrative and based on general principles and data from similar systems. Specific conditions and yields may vary.
Experimental Protocols
Below are representative experimental protocols for the cross-coupling reactions of this compound and 2-chlorobenzamide. It is important to note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary for specific substrates.
General Procedure for Suzuki-Miyaura Coupling of this compound
To an oven-dried flask is added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos, 1-5 mol%). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed dioxane and water (typically a 4:1 to 10:1 ratio) are then added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination of 2-Chlorobenzamide
An oven-dried Schlenk tube is charged with 2-chlorobenzamide (1.0 mmol), the desired amine (e.g., morpholine, 1.2 mmol), a strong base (e.g., sodium tert-butoxide, 1.4 mmol), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like XPhos, 1-3 mol%). The tube is evacuated and backfilled with an inert gas. Anhydrous, degassed toluene is added, and the mixture is heated to 100-120 °C. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.[4]
General Procedure for Sonogashira Coupling of this compound
In a flask, this compound (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are combined under an inert atmosphere. A degassed solvent such as THF or DMF is added, followed by a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) and the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equivalents). The reaction is typically stirred at room temperature to 50 °C and monitored by TLC or LC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
General Procedure for Heck Reaction of 2-Chlorobenzamide
A reaction vessel is charged with 2-chlorobenzamide (1.0 mmol), the alkene (e.g., styrene, 1.5 mmol), a base (e.g., potassium carbonate, 2.0 mmol), and a robust palladium catalyst (e.g., a palladacycle or a Pd-NHC complex, 1-5 mol%). A high-boiling polar aprotic solvent such as DMF or NMP is added. The mixture is degassed and heated to 120-150 °C under an inert atmosphere. The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an organic solvent. The organic extracts are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to the Synthesis of Phenanthridinones from Ortho-Halobenzamides
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ortho-Chloro, Ortho-Bromo, and Ortho-Iodo Benzamides in Palladium-Catalyzed Phenanthridinone Synthesis.
Phenanthridinone and its derivatives are of significant interest in medicinal chemistry due to their presence in various biologically active natural products and their potential as therapeutic agents. The palladium-catalyzed intramolecular C-H arylation of N-aryl-ortho-halobenzamides represents a prominent and efficient strategy for the synthesis of this privileged scaffold. This guide provides a comparative analysis of the performance of ortho-chloro, ortho-bromo, and ortho-iodo benzamides in this transformation, supported by experimental data and detailed protocols to aid in reaction optimization and catalyst selection.
Data Presentation: A Comparative Analysis of Reaction Yields
The choice of the halogen atom on the benzamide substrate significantly influences the efficiency of palladium-catalyzed phenanthridinone synthesis. The following table summarizes the quantitative data from various studies, highlighting the impact of the ortho-halogen substituent on the reaction yield under different palladium-catalyzed conditions.
| Ortho-Halobenzamide Derivative | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-methyl-N-phenyl-2-iodobenzamide | 1 mol% Pd-PVP NPs | K₂CO₃ | H₂O:DMA (1:1) | 100 | 24 | 95 | |
| N-methyl-N-phenyl-2-bromobenzamide | 5 mol% Pd-PVP NPs | K₂CO₃ | H₂O:DMA (1:1) | 100 | 24 | 60 | |
| N-benzyl-2-bromobenzamide | Pd(OAc)₂ (5 mol%), dppm (10 mol%) | Na₂CO₃ | Toluene/MeCN (4:1) | 110 | 16-24 | 73 | |
| N-benzyl-2-iodobenzamide | Pd(OAc)₂ (5 mol%), dppm (10 mol%) | Na₂CO₃ | Toluene/MeCN (4:1) | 110 | 16-24 | Much lower than bromo | [1] |
| 2-bromobenzamide derivative | Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%) | Cs₂CO₃ | DMF | 120 | 10 | 59-88 | [2] |
| o-bromochlorobenzene | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%) | K₂CO₃ | DMAc | 170 | 9 | Low | |
| o-dichlorobenzene | Pd(OAc)₂ (5 mol%), PCy₃ (10 mol%) | K₂CO₃ | DMAc | 170 | 9 | Low | [3] |
Note: A direct comparative study of ortho-chloro, ortho-bromo, and ortho-iodo benzamides under identical reaction conditions for the synthesis of a specific phenanthridinone was not available in the reviewed literature. The data presented is compiled from different studies and is intended to provide a general performance overview. The reactivity of ortho-chlorobenzamides in this specific transformation appears to be less reported, with studies on dihalobenzenes suggesting low yields.
Experimental Protocols
Detailed methodologies for two common palladium-catalyzed approaches to phenanthridinone synthesis from ortho-halobenzamides are provided below.
Protocol 1: Palladium Nanoparticle-Catalyzed Intramolecular C-H Arylation
This protocol is adapted from a procedure utilizing palladium nanoparticles as the catalyst for the intramolecular cyclization of N-aryl-ortho-halobenzamides.
Materials:
-
N-methyl-N-aryl-2-halobenzamide (ortho-iodo or ortho-bromo)
-
Palladium-Polyvinylpyrrolidone Nanoparticles (Pd-PVP NPs)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Dimethylacetamide (DMA)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add the N-methyl-N-aryl-2-halobenzamide (1.0 equiv.).
-
Add potassium carbonate (3.0 equiv.).
-
Add a 1:1 mixture of deionized water and dimethylacetamide.
-
Add the Pd-PVP nanoparticle catalyst (1-5 mol%).
-
Heat the reaction mixture to 100 °C under an air atmosphere.
-
Stir the reaction for 24 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform a standard aqueous work-up.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone derivative.
Protocol 2: Palladium-Catalyzed Annulation of Arynes by Ortho-Halobenzamides
This protocol is based on the synthesis of N-substituted phenanthridinones through a palladium-catalyzed annulation of arynes generated in situ.[1]
Materials:
-
N-substituted-ortho-halobenzamide (ortho-bromo or ortho-iodo)
-
o-(Trimethylsilyl)aryl triflate (aryne precursor)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Bis(diphenylphosphino)methane (dppm)
-
Sodium Carbonate (Na₂CO₃)
-
Cesium Fluoride (CsF)
-
Toluene, anhydrous
-
Acetonitrile (MeCN), anhydrous
-
Standard Schlenk line equipment and glassware for air-sensitive reactions
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the N-substituted-ortho-halobenzamide (1.0 equiv.), o-(trimethylsilyl)aryl triflate (2.0 equiv.), cesium fluoride (5.0 equiv.), and sodium carbonate (1.0 equiv.).
-
Add palladium(II) acetate (5 mol%) and bis(diphenylphosphino)methane (10 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add a 4:1 mixture of anhydrous toluene and acetonitrile via syringe.
-
Stir the reaction mixture at room temperature for 1 minute.
-
Heat the reaction mixture to 110 °C and stir for 16-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenanthridinone.
Mechanistic Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for the palladium-catalyzed synthesis of phenanthridinones and a general experimental workflow.
Caption: Proposed catalytic cycle for phenanthridinone synthesis.
Caption: General experimental workflow for synthesis.
References
Beyond 2-Bromobenzamide: A Comparative Guide to the Synthesis of Bioactive Molecules
For researchers, scientists, and drug development professionals, the quest for efficient and versatile synthetic routes to bioactive molecules is perennial. The quinazolinone scaffold, a cornerstone of many therapeutic agents, has traditionally been accessed through methods involving 2-bromobenzamide. However, the landscape of synthetic chemistry is ever-evolving, offering a diverse array of alternatives that promise improved yields, milder reaction conditions, and broader substrate scope. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows.
Executive Summary
This guide explores modern alternatives to this compound for the synthesis of bioactive molecules, with a primary focus on the construction of the quinazolinone core. We delve into the advantages and limitations of various starting materials, including the widely used 2-aminobenzamide , and compare different synthetic strategies such as transition-metal-catalyzed reactions, metal-free approaches, and multi-component reactions. The performance of these methods is evaluated based on reaction yields, conditions, and applicability to the synthesis of prominent drugs like the PARP inhibitors Olaparib and Rucaparib , and the sedative-hypnotic Methaqualone .
Comparison of Starting Materials and Synthetic Routes
The synthesis of quinazolinones, a key structural motif in numerous bioactive compounds, has historically relied on starting materials like this compound. However, contemporary organic synthesis has seen a significant shift towards more accessible and versatile precursors, most notably 2-aminobenzamide. This section compares various synthetic strategies, highlighting the performance of different starting materials and catalytic systems.
Transition-Metal-Catalyzed Approaches
Transition metals, particularly palladium and copper, have proven to be powerful catalysts for the synthesis of quinazolinones from various precursors.
-
Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides. This method offers a direct route to a wide range of 2-substituted quinazolinones in moderate to excellent yields.[1]
-
Copper-Catalyzed Reactions: Copper catalysis provides an economical and efficient alternative for the synthesis of quinazolinones. Domino reactions involving copper catalysts can facilitate the synthesis from readily available starting materials like 2-halobenzamides and (aryl)methanamines, using air as a green oxidant.[2] Copper-catalyzed tandem reactions of 2-aminobenzamides with tertiary amines have also been developed, offering good yields of the desired products.[3]
Metal-Free Synthetic Routes
To address the concerns of cost and potential toxicity associated with transition metals, several metal-free synthetic strategies have been developed. These methods often employ readily available and environmentally benign reagents.
Multi-Component Reactions (MCRs)
Multi-component reactions have emerged as a powerful tool in diversity-oriented synthesis, allowing for the rapid construction of complex molecules in a single step. Several MCRs have been developed for the synthesis of quinazolinone derivatives.
Table 1: Comparison of Synthetic Methods for Quinazolinone Synthesis
| Starting Material(s) | Catalyst/Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| 2-Aminobenzamide, Aryl Bromide, CO | Pd(OAc)₂, BuPAd₂ | K₂CO₃, DMSO/H₂O, 120°C, 10 bar CO | 2-Arylquinazolin-4(3H)-one | 10-91 | |
| 2-Halobenzamide, (Aryl)methanamine | CuI, L-proline | K₂CO₃, DMSO, 100°C, Air | 2,3-Disubstituted quinazolin-4(3H)-one | Up to 91 | [2] |
| 2-Aminobenzamide, Tertiary Amine | Cu₂O, PCy₃ | CHCl₃, 100°C, 24h | 2-Substituted quinazolin-4(3H)-one | 17-91 | [3] |
| 2-Aminobenzamide, Aldehyde | GPTMS-TSC-CuI₁₆-SBA | Solvent-free | 2,3-Dihydroquinazolin-4(1H)-one | High | [4] |
| Anthranilic Acid, o-Toluidine, Acetic Acid | Polyphosphoric Acid | 180°C, 10 min | Methaqualone | - | [5] |
| N-Acetylanthranilic Acid, o-Toluidine | None | 150°C | Methaqualone | - | [6][7] |
Experimental Protocols
This section provides detailed experimental protocols for some of the key synthetic methods discussed.
Palladium-Catalyzed Carbonylative Synthesis of Quinazolinones
-
Procedure: A mixture of 2-aminobenzamide (0.5 mmol), aryl bromide (0.55 mmol), Pd(OAc)₂ (2 mol %), BuPAd₂ (4 mol %), and K₂CO₃ (1.0 mmol) in DMSO/H₂O (1:1, 2 mL) is charged into a pressure tube. The tube is flushed with CO and then pressurized to 10 bar with CO. The reaction mixture is stirred at 120 °C for 24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography to afford the desired 2-arylquinazolin-4(3H)-one.[1][8]
Copper-Catalyzed Domino Synthesis of Quinazolinones
-
Procedure: A mixture of 2-halobenzamide (0.5 mmol), (aryl)methanamine (0.6 mmol), CuI (10 mol %), L-proline (20 mol %), and K₂CO₃ (1.0 mmol) in DMSO (2 mL) is stirred at 100 °C under an air atmosphere for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield the 2,3-disubstituted quinazolin-4(3H)-one.[2]
Case Studies: Synthesis of Bioactive Molecules
The versatility of these alternative synthetic routes is demonstrated in the synthesis of several important bioactive molecules.
Olaparib (PARP Inhibitor)
Olaparib is a potent PARP inhibitor used in cancer therapy. Its synthesis can be achieved through various routes, with a key step often involving the construction of the phthalazinone core. A practical and scalable synthesis has been reported starting from 2-fluoro-5-formylbenzoic acid.[9][10]
Rucaparib (PARP Inhibitor)
Rucaparib is another clinically approved PARP inhibitor. Its synthesis has been accomplished through a process that involves the construction of a tricyclic indole core.[11]
Methaqualone (Sedative-Hypnotic)
Methaqualone, a sedative-hypnotic, is a classic example of a bioactive quinazolinone. Its synthesis is well-established and can be achieved through the condensation of N-acetylanthranilic acid with o-toluidine.[5][6][7][9][12]
Biological Context and Experimental Workflows
Understanding the biological target and having robust methods to assess the activity of synthesized molecules are crucial in drug discovery.
PARP-1 Signaling Pathway in DNA Repair
Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway. It recognizes DNA single-strand breaks and initiates a signaling cascade that recruits other DNA repair proteins. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated cancers) leads to synthetic lethality, making it an attractive target for cancer therapy.
References
- 1. Palladium-catalyzed carbonylative synthesis of quinazolinones from 2-aminobenzamide and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Copper-Catalyzed Tandem Reaction of 2-Aminobenzamides with Tertiary Amines for the Synthesis of Quinazolinone Derivatives [organic-chemistry.org]
- 4. ghru.edu.af [ghru.edu.af]
- 5. Methaqualone (Quaalude) Synthesis [erowid.org]
- 6. Cheapskate's step-by-step guide to create Methaqualone [erowid.org]
- 7. Synthesis of methaqualone and its diphasic titration in pure and tablet forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A survey of reported synthesis of methaqualone and some positional and structural isomers - [www.rhodium.ws] [chemistry.mdma.ch]
Validating 2-Bromobenzamide Reactions: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate validation of reaction products is paramount to ensuring the integrity and success of synthetic pathways. This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the validation of reaction products derived from 2-Bromobenzamide, a versatile building block in organic synthesis. Detailed experimental protocols and supporting data are presented to facilitate informed decisions on method selection and implementation.
This compound is a common starting material in the synthesis of a variety of heterocyclic compounds, including phenanthridinones and other nitrogen-containing scaffolds of medicinal interest. The validation of these reactions is critical to confirm the identity of the desired product and to identify and quantify any impurities or byproducts. Mass spectrometry, with its high sensitivity and ability to provide molecular weight information, is a cornerstone of this process. However, a multi-faceted analytical approach, often including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), provides the most complete picture of the reaction outcome.
Mass Spectrometry for Primary Validation
Mass spectrometry (MS) is an indispensable tool for the initial confirmation of a reaction's success. It provides a rapid and accurate determination of the molecular weight of the product, and tandem mass spectrometry (MS/MS) can offer valuable structural information through fragmentation analysis.
A key characteristic to look for in the mass spectrum of any product derived from this compound is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, 79Br and 81Br, in nearly equal abundance.[1][2] This results in a distinctive "M" and "M+2" peak pattern for the molecular ion and any bromine-containing fragments, where the two peaks are of roughly equal intensity.[1][3]
Case Study: Palladium-Catalyzed Synthesis of N-phenyl-2-bromobenzamide
A common reaction of this compound is its coupling with an amine, such as aniline, in a Buchwald-Hartwig amination reaction to form N-phenyl-2-bromobenzamide.
Expected Reaction:
This compound + Aniline --(Pd catalyst, base)--> N-phenyl-2-bromobenzamide
The validation of this reaction would involve analyzing the crude reaction mixture by LC-MS to identify the molecular ions of the starting material, the product, and any potential byproducts.
Table 1: Expected m/z Values for the Buchwald-Hartwig Amination of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]+ (m/z) |
| This compound | C7H6BrNO | 200.03 | 200.97, 202.97 |
| Aniline | C6H7N | 93.13 | 94.14 |
| N-phenyl-2-bromobenzamide | C13H11BrNO | 276.14 | 276.01, 278.01 |
| Benzamide (Debromination byproduct) | C7H7NO | 121.14 | 122.15 |
| Biphenyl (Homocoupling of Phenylboronic acid - if used) | C12H10 | 154.21 | 155.22 |
Note: The expected m/z values for bromine-containing compounds show the pair of isotopic peaks.
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude reaction mixture.
-
Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter into an LC-MS vial.
2. LC-MS Conditions:
-
LC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS System: Agilent 6545 Q-TOF or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Range: m/z 50 - 1000.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
3. Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the starting material, product, and potential byproducts.
-
Analyze the mass spectra of the corresponding peaks to confirm the molecular weights and the characteristic bromine isotopic pattern.
Comparative Analytical Techniques
While mass spectrometry is a powerful tool, it is often used in conjunction with other analytical techniques to provide a more complete validation of the reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure and connectivity of a molecule. Both 1H and 13C NMR are crucial for unambiguous structure elucidation.
1H NMR: The proton NMR spectrum of the N-phenyl-2-bromobenzamide product would show characteristic signals for the aromatic protons on both benzene rings, as well as a signal for the amide N-H proton. The integration of these signals would confirm the ratio of protons in the molecule.
13C NMR: The carbon NMR spectrum would show the expected number of carbon signals for the product, confirming the presence of the new C-N bond and the overall carbon skeleton.
Table 2: Comparison of Analytical Techniques for Product Validation
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), fragmentation pattern (structural clues) | High sensitivity, fast analysis, direct confirmation of molecular formula | Isomers may not be distinguishable, limited structural information without MS/MS |
| NMR Spectroscopy | Detailed structural information, connectivity of atoms, stereochemistry | Unambiguous structure elucidation, quantitative analysis | Lower sensitivity than MS, longer analysis time, requires pure sample for best results |
| HPLC | Purity of the sample, quantification of components in a mixture | Excellent for separating complex mixtures, quantitative analysis, method development is straightforward | Does not provide structural information on its own, requires reference standards for identification |
| Infrared (IR) Spectroscopy | Presence of functional groups | Fast and simple analysis, good for identifying key functional group transformations | Limited structural information, complex spectra can be difficult to interpret |
Experimental Protocol: 1H NMR Analysis
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.
2. NMR Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiment: Standard 1H NMR.
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for assessing the purity of a reaction product and for quantifying the components of a crude reaction mixture. By developing a suitable method, the starting material, product, and byproducts can be separated and their relative amounts determined.
Experimental Protocol: HPLC-UV Analysis
1. Sample Preparation:
-
Prepare a stock solution of the crude reaction mixture at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare a series of calibration standards of the purified product and starting material if quantification is required.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
Visualizing the Workflow and Pathways
To better illustrate the logical flow of the validation process and the potential reaction pathways, Graphviz diagrams are provided below.
Caption: Logical workflow for the validation of this compound reaction products.
Caption: Potential reaction pathways for a this compound coupling reaction.
References
Confirming the Structure of Phenanthridinones from 2-Bromobenzamide using 1H NMR: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comparative analysis of the synthesis of phenanthridinones from 2-bromobenzamide, with a focus on the use of 1H NMR spectroscopy for structural elucidation. We present experimental data and protocols to support the confirmed structure and compare this synthetic route with an alternative method.
Phenanthridinone and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules.[1] Their wide-ranging biological activities, including anti-inflammatory, anticancer, and neuroprotective properties, have made them attractive targets in medicinal chemistry and drug development.[1] A common and effective method for the synthesis of the phenanthridinone scaffold is through the palladium-catalyzed intramolecular C-H arylation and annulation reactions of 2-bromobenzamides.[1]
Structural Confirmation by 1H NMR
Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, the precise arrangement of atoms within a molecule can be determined. In the case of phenanthridinone synthesized from this compound, 1H NMR is instrumental in confirming the successful formation of the tricyclic ring system.
The following table summarizes the typical 1H NMR spectral data for the unsubstituted phenanthridin-6(5H)-one. The data is a compilation from various sources and represents the expected chemical shifts for the aromatic protons.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 8.45 - 8.35 | dd | 7.9, 1.5 |
| H-1 | 8.30 - 8.20 | dd | 8.1, 1.4 |
| H-7 | 7.85 - 7.75 | ddd | 8.2, 7.2, 1.4 |
| H-10 | 7.70 - 7.60 | d | 8.2 |
| H-3 | 7.60 - 7.50 | ddd | 8.1, 7.2, 1.1 |
| H-2 | 7.45 - 7.35 | ddd | 8.1, 7.2, 1.1 |
| H-8 | 7.35 - 7.25 | ddd | 8.2, 7.2, 1.1 |
| H-9 | 7.25 - 7.15 | d | 8.2 |
| N-H | 11.50 (broad s) | s | - |
Note: The chemical shifts and coupling constants are approximate and can vary depending on the solvent used and the presence of substituents on the phenanthridinone core.
Experimental Protocols
A reliable method for synthesizing phenanthridinones is the palladium-catalyzed annulation of 2-bromobenzamides with 2-bromobenzoic acids.[1][2]
Protocol 1: Palladium-Catalyzed Annulation of this compound and 2-Bromobenzoic Acid[1][2]
Materials:
-
This compound
-
2-Bromobenzoic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether
-
Argon gas
Procedure:
-
To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.500 mmol, 1.00 equiv), o-bromobenzoic acid (0.750 mmol, 1.50 equiv), Pd(OAc)₂ (11 mg, 0.05 mmol, 0.100 equiv), PPh₃ (26 mg, 0.100 mmol, 0.200 equiv), and Cs₂CO₃ (163 mg, 0.500 mmol, 1.00 equiv).[2]
-
Evacuate and backfill the Schlenk tube with argon three times.[1]
-
Add anhydrous DMF (4.0 mL) to the reaction mixture.[2]
-
Stir the reaction mixture at 120 °C in an oil bath for approximately 10 hours.[2]
-
After completion (monitored by TLC), cool the mixture to room temperature.[1]
-
Take up the residue in ethyl acetate.[2]
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.[1][2]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford the desired phenanthridinone derivative.[1]
Alternative Synthetic Route: Visible Light-Induced Synthesis
An alternative, transition-metal-free approach to phenanthridinones involves the visible light-induced cyclization of benzamides.[3] This method offers a more environmentally friendly option by avoiding the use of heavy metal catalysts.
Protocol 2: Visible Light-Induced Synthesis of Phenanthridinones[3]
Materials:
-
N-Aryl-2-halobenzamide
-
1-Chloroanthraquinone (photocatalyst)
-
Potassium carbonate (K₂CO₃)
-
Chloroform (CHCl₃)
-
Visible light source
Procedure:
-
A mixture of the N-aryl biphenylcarboxamide, 1-chloroanthraquinone catalyst, and K₂CO₃ is prepared in CHCl₃.[4]
-
The reaction mixture is irradiated with visible light at room temperature.[4]
-
The reaction proceeds via a radical cyclization mechanism.[4]
-
Upon completion, the product is isolated using standard work-up and purification techniques.
Comparison of Synthetic Methods
| Feature | Palladium-Catalyzed Annulation | Visible Light-Induced Synthesis |
| Catalyst | Palladium(II) acetate | 1-Chloroanthraquinone |
| Reaction Conditions | High temperature (120 °C) | Room temperature |
| Advantages | High yields, well-established | Transition-metal-free, milder conditions |
| Disadvantages | Use of a heavy metal catalyst, high temperature | May have substrate scope limitations |
Workflow for Synthesis and Structural Confirmation
The following diagram illustrates the workflow from the starting material, this compound, to the final phenanthridinone product and its structural confirmation using 1H NMR.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 2-Bromobenzamide
For researchers, scientists, and professionals in the field of drug development, the purity of chemical intermediates is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 2-Bromobenzamide is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the principal analytical methods for determining the purity of this compound products, supported by experimental protocols and performance data to facilitate informed method selection.
Comparison of Key Analytical Techniques
The determination of this compound purity can be accomplished using several analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of potential impurities, and the availability of instrumentation. The primary methods discussed in this guide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR), and Titrimetry.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Titrimetry |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard. | Measurement of the volume of a titrant of known concentration that reacts with the analyte. |
| Typical Purity Assay (%) | >99.5 | >99.5 | >99.0 (highly accurate) | >98.0 |
| Limit of Detection (LOD) | 0.01 - 0.1% | 0.001 - 0.05% | ~0.1% | ~0.5% |
| Limit of Quantitation (LOQ) | 0.03 - 0.3% | 0.003 - 0.15% | ~0.3% | ~1.5% |
| Precision (%RSD) | < 1% | < 2% | < 1% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 99 - 101% | 95 - 105% |
| Specificity | High, especially with a diode array detector (DAD) or mass spectrometer (MS). | High, particularly when coupled with a mass spectrometer (GC-MS). | Very high, provides structural information. | Low, may react with other acidic or basic impurities. |
| Throughput | Moderate | High | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds like this compound.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable. A reversed-phase C18 column is a common choice for separating non-polar to moderately polar compounds.[1]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is often effective. For example, a gradient starting from 50% acetonitrile and increasing to 95% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV detection at 220 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like acetonitrile to a final concentration of approximately 1 mg/mL.
Analysis: The purity is typically calculated using the area percent method, where the area of the main this compound peak is compared to the total area of all observed peaks. For higher accuracy, an external standard of known purity can be used.
Gas Chromatography (GC)
GC is the preferred method for the analysis of volatile impurities, such as residual solvents from the synthesis process. This compound itself is amenable to GC analysis.
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is recommended.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.[1]
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID) or as per MS requirements.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a known concentration.
Analysis: Similar to HPLC, purity can be determined by area percent from the FID signal. GC-MS provides the added benefit of identifying unknown impurities based on their mass spectra.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte itself.[2][3] It relies on the use of a certified internal standard.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are fully soluble (e.g., DMSO-d6).
-
Sample Preparation: Accurately weigh the this compound sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
Acquisition Parameters: A pulse program with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest is crucial for accurate quantification.
Analysis: The purity of this compound is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.
Titrimetry
Titrimetric methods can be employed for a rapid, albeit less specific, estimation of purity. For amides, methods such as hydrolysis followed by acid-base titration or non-aqueous titrations can be used. A spectrophotometric titration method has also been described for primary amides.[4]
Principle: The amide is hydrolyzed to the corresponding carboxylic acid and ammonia (or amine) under acidic or basic conditions. The resulting acid or base is then titrated. Alternatively, a direct titration in a non-aqueous solvent can be performed. A spectrophotometric titration can be performed by reacting the amide with hypobromite in a buffered solution and monitoring the absorbance of excess hypobromite.[4]
-
Reagents: Standardized solutions of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), or a titrant like calcium hypochlorite for spectrophotometric titration.
-
Indicator: A suitable pH indicator (e.g., phenolphthalein) for acid-base titrations, or monitoring absorbance at a specific wavelength (e.g., 350 nm) for the spectrophotometric method.
-
Sample Preparation: Dissolve a known mass of the this compound sample in an appropriate solvent. For hydrolysis, the sample is refluxed with a known excess of acid or base.
Analysis: The purity is calculated based on the stoichiometry of the reaction and the volume of titrant consumed to reach the endpoint.
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the purity analysis of a this compound product and the signaling pathway for impurity identification.
Caption: General workflow for the purity analysis of this compound.
Caption: Logical pathway for the identification of unknown impurities.
References
The Industrial Chemist's Dilemma: A Cost-Benefit Analysis of 2-Bromobenzamide in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that reverberates through the entire lifecycle of a product, from laboratory-scale synthesis to commercial manufacturing. This guide provides a comprehensive cost-benefit analysis of utilizing 2-Bromobenzamide in large-scale synthesis, comparing it with its primary alternative, 2-Chlorobenzamide, with a focus on economic viability, reaction efficiency, and environmental impact.
In the realm of pharmaceutical and fine chemical synthesis, this compound has established itself as a versatile intermediate, particularly in the construction of complex heterocyclic scaffolds such as phenanthridinones and quinazolinones.[1][2][3] Its utility in palladium-catalyzed cross-coupling reactions is well-documented. However, the imperative to optimize costs and minimize the environmental footprint of large-scale production necessitates a thorough evaluation of more economical alternatives. This analysis delves into the practical and financial implications of substituting this compound with the more readily available and less expensive 2-Chlorobenzamide.
Cost Comparison: A Tale of Two Halogens
The most significant driver for considering alternatives to this compound is the substantial difference in raw material cost. While prices fluctuate based on market conditions and supplier, a clear trend emerges from available data for bulk quantities.
| Compound | Indicative Bulk Price (per kg) |
| This compound | ~$1.00 - $3.00[4] |
| 2-Chlorobenzamide | ~$3.00 - $25.00[5] |
As the table illustrates, 2-Chlorobenzamide is markedly more economical, a factor that becomes paramount when scaling up production to hundreds or thousands of kilograms. This initial cost advantage, however, must be weighed against potential downstream expenses arising from differences in reactivity and processing.
Reaction Efficiency and Associated Costs
The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond is a fundamental principle in organic chemistry. This translates to tangible differences in the conditions required for successful cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling: A Comparative Overview
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are workhorse transformations in modern synthetic chemistry. The choice of the aryl halide can significantly impact catalyst loading, reaction times, and overall yield.
| Parameter | This compound | 2-Chlorobenzamide |
| Catalyst Loading | Typically lower due to higher reactivity. | Often requires higher catalyst loading or more specialized and expensive ligands to achieve comparable reaction rates. |
| Reaction Time | Generally shorter reaction times. | May necessitate longer reaction times or higher temperatures to drive the reaction to completion. |
| Yields | Often high yields are achievable under standard conditions. | Achieving high yields may require more extensive optimization of reaction parameters. |
| Ligand Cost | Can often be used with simpler, less expensive phosphine ligands. | May require more sophisticated and costly biarylphosphine ligands to activate the less reactive C-Cl bond. |
While the initial cost of 2-Chlorobenzamide is lower, the potential for increased expenditure on catalysts and ligands, along with longer reaction cycles that impact plant capacity and energy consumption, must be factored into the overall economic equation.
Experimental Protocols: A Glimpse into the Lab
To illustrate the practical differences, a generalized experimental protocol for a Suzuki-Miyaura coupling is provided below, highlighting the typical variations between the two starting materials.
Experimental Protocol: Large-Scale Suzuki-Miyaura Coupling
Objective: Synthesis of a biaryl-substituted benzamide.
Reactors and Equipment:
-
Glass-lined or stainless steel reactor with overhead stirring, temperature control, and inert atmosphere capabilities.
-
Condenser and receiving vessel for solvent distillation.
-
Filtration and drying equipment.
Materials:
-
2-Halobenzamide (this compound or 2-Chlorobenzamide)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)
-
Phosphine ligand (e.g., PPh₃ for bromide, a more specialized ligand like SPhos or XPhos for chloride)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, 2-MeTHF)
Procedure (Illustrative):
-
Reactor Setup: The reactor is rendered inert with nitrogen.
-
Charging: The 2-halobenzamide, arylboronic acid, and base are charged to the reactor.
-
Solvent Addition: The solvent is added, and the mixture is stirred to form a slurry.
-
Catalyst Addition: The palladium catalyst and phosphine ligand are added. For the 2-chlorobenzamide reaction, a pre-catalyst activation step may be necessary.
-
Reaction: The mixture is heated to the target temperature (typically 80-120°C). The reaction progress is monitored by HPLC or GC. The reaction time for this compound is expected to be shorter than for 2-chlorobenzamide.
-
Work-up: Upon completion, the reaction mixture is cooled, and an aqueous quench is performed. The organic layer is separated.
-
Purification: The crude product in the organic layer is purified. This may involve:
-
Crystallization: The most cost-effective method for high-purity products at scale.
-
Chromatography: More expensive and generally reserved for cases where crystallization is not feasible or for very high-purity requirements.
-
-
Isolation and Drying: The purified product is filtered and dried to a constant weight.
Downstream Costs: Purification and Waste Disposal
The cost analysis extends beyond the reaction vessel to include purification and waste management, both of which can have a significant financial impact on a large-scale campaign.
Purification Costs
The efficiency of the reaction directly influences the cost of purification. Incomplete reactions or the formation of side products necessitates more rigorous and costly purification methods. While crystallization is the preferred method for large-scale purification due to its lower cost, challenging separations may require preparative chromatography, which can be an order of magnitude more expensive.
Waste Disposal
A critical and often underestimated cost is the disposal of halogenated waste streams. Halogenated organic waste requires specialized incineration and is significantly more expensive to dispose of than non-halogenated waste.[6]
| Waste Stream | Indicative Disposal Cost (per gallon) |
| Halogenated Solvents | $8 - $20+[6] |
| Non-Halogenated Solvents | $3 - $10[6] |
While both starting materials generate halogenated waste, the overall volume and concentration of halogenated byproducts can vary depending on reaction efficiency and work-up procedures.
Visualizing the Workflow and Decision Logic
To aid in understanding the process and the decision-making involved, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a logical relationship diagram for selecting the optimal starting material.
Caption: A generalized workflow for a large-scale palladium-catalyzed cross-coupling reaction.
Caption: Key factors influencing the selection between this compound and 2-Chlorobenzamide.
Conclusion: A Calculated Decision
The choice between this compound and 2-Chlorobenzamide for large-scale synthesis is not a simple matter of comparing raw material prices. While 2-Chlorobenzamide offers a significant upfront cost advantage, a comprehensive cost-benefit analysis must account for the total cost of ownership. This includes:
-
Higher catalyst and ligand costs potentially required to activate the less reactive C-Cl bond.
-
Longer reaction times , which can impact plant throughput and increase energy consumption.
-
More challenging purification , potentially leading to lower yields and higher processing costs.
-
The environmental and financial burden of managing halogenated waste streams.
For many large-scale applications, the initial savings offered by 2-Chlorobenzamide may be offset by these downstream costs. However, with the development of increasingly efficient catalyst systems for aryl chlorides, the economic viability of using 2-Chlorobenzamide is continuously improving. Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic route, the scale of production, and the organization's priorities regarding cost, efficiency, and environmental sustainability. A thorough process development and optimization study for both routes is highly recommended before committing to a large-scale manufacturing campaign.
References
- 1. scbt.com [scbt.com]
- 2. 2-Brombenzamid 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 4001-73-4 [chemicalbook.com]
- 5. Material Benzamide-China Material Benzamide Manufacturers & Suppliers | Made in China [m.made-in-china.com]
- 6. 2-Chlorobenzamide | 609-66-5 [chemicalbook.com]
A Comparative Analysis of Reactivity: 2-Bromobenzamide vs. 2-Iodobenzamide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the pharmaceutical industry, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are fundamental building blocks in a multitude of cross-coupling reactions. This guide provides an in-depth, objective comparison of the reactivity of 2-Bromobenzamide and 2-Iodobenzamide, two key intermediates, with a focus on palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig reactions. The information presented herein is supported by established chemical principles and illustrative experimental data to inform synthetic strategy.
Executive Summary
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted reactivity trend is I > Br > Cl > F.[1] This is because the C-I bond is weaker than the C-Br bond, facilitating the rate-determining oxidative addition step in the catalytic cycle.[1] Consequently, 2-Iodobenzamide is generally more reactive than this compound, often leading to higher yields under milder reaction conditions and shorter reaction times. However, factors such as cost, availability, and the potential for side reactions can influence the choice of substrate.
Theoretical Background: The Decisive Role of the Carbon-Halogen Bond
The enhanced reactivity of 2-Iodobenzamide over this compound is fundamentally attributed to the difference in their carbon-halogen bond strengths. The C-I bond has a lower bond dissociation energy (approximately 213 kJ/mol) compared to the C-Br bond (approximately 285 kJ/mol). This weaker bond in 2-Iodobenzamide allows for a faster rate of oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step in many cross-coupling reactions.[1]
The general catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, is initiated by the oxidative addition of the aryl halide to a low-valent palladium complex. A more facile oxidative addition, as is the case with 2-Iodobenzamide, translates to a more efficient overall catalytic process.
References
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 2-Bromobenzamide
For Researchers, Scientists, and Drug Development Professionals
The versatile scaffold of 2-bromobenzamide is a valuable starting material in the synthesis of a wide array of biologically active molecules and functional materials. Its derivatization is frequently achieved through palladium-catalyzed cross-coupling reactions, where the choice of catalyst profoundly influences yield, reaction kinetics, and functional group tolerance. This guide provides an objective comparison of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions involving this compound, supported by experimental data from analogous systems to aid in catalyst selection and protocol development.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For this compound, this enables the introduction of various aryl and heteroaryl substituents. The efficacy of the palladium catalyst is highly dependent on the ancillary ligand.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Bromides
| Catalyst System (Precatalyst/Ligand) | Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | K₂CO₃ | Dimethoxyethane | 80 | 2 | High |
| PXPd2 | 2,6-dichloronicotinamide | Arylboronic acids | K₂CO₃ | Methanol | RT | 0.5-2 | 75-95 |
| Pd(OAc)₂ / PCy₃ | 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole | Aryl bromides | K₃PO₄·H₂O | Toluene/H₂O | 100 (MW) | 0.17 | up to 96[1] |
| Pd(PPh₃)₄ | 3,6-dichloro-4-methoxypyridazine | Phenylboronic acid | Na₂CO₃ | Toluene/H₂O | 100 | - | ~75 |
Note: Data is compiled from studies on analogous aryl bromide substrates to provide a comparative overview. "High" yield indicates a successful reaction as reported in the source literature.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This generalized protocol is based on established methodologies for aryl bromides.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%)
-
Base (e.g., K₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized workflow for the Suzuki-Miyaura coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of N-aryl compounds from aryl halides. For this compound, this reaction allows for the introduction of a wide range of primary and secondary amines. The choice of palladium precursor and, critically, the phosphine ligand determines the reaction's success.
Table 2: Comparison of Palladium Catalysts for Buchwald-Hartwig Amination of Aryl Bromides
| Catalyst System (Precatalyst/Ligand) | Substrate | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / X-Phos | 2-bromo-13α-estrone 3-methyl ether | Aniline | KOt-Bu | Toluene | 100 (MW) | 0.17 | 85 | [2] |
| Pd₂(dba)₃ / BINAP | 2-bromo-13α-estrone 3-methyl ether | Aniline | NaOt-Bu | Toluene | Reflux | 24 | 72 | [2] |
| Pd(OAc)₂ / dppp | 2-Bromopyridine | Diethylamine | NaOt-Bu | Toluene | 80 | - | 98 | [3] |
| Pd₂(dba)₃ / RuPhos | 2-Bromopyridine | Morpholine | LiHMDS | Toluene | 100 | 16 | 83 | [3] |
Note: Data is compiled from studies on analogous aryl bromide substrates to provide a comparative overview.
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is adapted from procedures for the amination of related aryl bromides.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., X-Phos, 4 mol%)
-
Strong base (e.g., NaOt-Bu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the amine to the tube.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck Reaction: C-C Bond Formation with Alkenes
The Heck reaction provides a method for the arylation of alkenes. With this compound, this allows for the synthesis of substituted styrenes and other vinylated compounds. The efficiency of the Heck reaction can be influenced by the palladium source and the presence of ligands.
Table 3: Comparison of Palladium Catalysts for the Heck Reaction of Aryl Bromides
| Catalyst System | Substrate | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / P(o-tol)₃ | 4-Bromotoluene | Styrene | Et₃N | DMF | 100 | 24 | 95 |
| Pd(OAc)₂ / NHC precursor | 4-Bromoacetophenone | Styrene | K₂CO₃ | DMF/H₂O | 80 | 4 | High |
| Pd/C | Aryl bromides | n-Butyl acrylate | NaOAc | DMA | 140 | 2 | 98 |
Note: Data is compiled from studies on analogous aryl bromide substrates. "High" yield indicates a successful reaction as reported in the source literature.
Experimental Protocol: Heck Reaction of this compound
This protocol is a general procedure for the Heck reaction with aryl bromides.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., P(o-tol)₃, 2-10 mol%)
-
Base (e.g., Et₃N, 2 equivalents)
-
Degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
In a sealed tube, combine this compound, the alkene, the palladium catalyst, and the ligand (if used).
-
Add the base and the degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-140 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with a suitable solvent like ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Experimental workflow for the Heck reaction.
Conclusion
The choice of palladium catalyst is a critical parameter for the successful cross-coupling of this compound. For Suzuki-Miyaura reactions, palladacycles like PXPd2 and catalyst systems with dppf ligands show high efficacy. In Buchwald-Hartwig aminations, catalyst systems comprising Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as X-Phos and RuPhos are generally preferred for achieving high yields. For Heck reactions, simple palladium salts like Pd(OAc)₂, often in the presence of a phosphine or N-heterocyclic carbene ligand, provide excellent results. The provided protocols and comparative data serve as a valuable resource for researchers to design and execute efficient and high-yielding cross-coupling reactions with this compound, paving the way for the synthesis of novel and functionalized molecules.
References
A Comparative Guide to Coupling Reactions Involving 2-Bromobenzamide and Novel Reagents
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of reactions involving 2-Bromobenzamide, benchmarking its performance in two key contexts: as a substrate in modern cross-coupling reactions and in the context of amide bond formation using novel coupling reagents. The experimental data presented is illustrative, based on established chemical principles, to highlight the advantages of newer synthetic methodologies.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its utility stems from two primary reactive sites: the carbon-bromine bond, which is a handle for cross-coupling reactions, and the benzamide moiety itself. This guide benchmarks its reactivity against novel reagents in two distinct scenarios:
-
Palladium-Catalyzed Cross-Coupling: The efficiency of coupling this compound with a partner using a traditional palladium catalyst versus a modern, more efficient catalyst system.
-
Amide Bond Formation: The synthesis of a representative N-substituted benzamide from its corresponding benzoic acid, comparing a classic coupling reagent with a novel, high-efficiency alternative.
The following sections provide comparative data, detailed experimental protocols, and workflow visualizations to aid researchers in methodology selection.
Part 1: Benchmarking this compound in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The performance of this reaction using this compound as the aryl halide substrate is highly dependent on the palladium catalyst and ligand system employed. Here, we compare a traditional catalyst with a modern Buchwald-type ligand system, known for improving reaction rates and yields.
| Catalyst System | Ligand | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Traditional | PPh₃ (Triphenylphosphine) | 100 | 12 | 72 |
| Novel | SPhos | 80 | 2 | 95 |
Note: Data is representative for a 1:1.2 coupling of this compound with phenylboronic acid.
-
Assembly: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (PPh₃ or SPhos, 4 mol%).
-
Solvent Addition: Add 5 mL of a degassed solvent mixture (e.g., Toluene/Water 4:1).
-
Reaction: Heat the mixture at the specified temperature (see table) with vigorous stirring for the indicated time. Monitor reaction progress via TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2x 15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biphenyl product.[1][2][3][4][5]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[2][4][6]
Part 2: Benchmarking Novel Reagents for Benzamide Synthesis
The formation of the amide bond is one of the most performed reactions in drug discovery.[7] Novel coupling reagents have been developed to improve efficiency, reduce side reactions like racemization, and provide safer alternatives to older reagents.[8] Here, we compare the classic carbodiimide reagent DCC (dicyclohexylcarbodiimide) with the modern uronium salt-based reagent COMU.[9][10]
| Coupling Reagent | Additive | Base | Reaction Time (h) | Yield (%) | Byproduct Solubility |
| DCC | HOBt | DIPEA | 8 | 85 | Low (DCU Precipitates) |
| COMU (Novel) | None | DIPEA | 1 | 97 | High |
Note: Data is representative for the coupling of 2-bromobenzoic acid and benzylamine.
-
Activation: To a solution of 2-bromobenzoic acid (1.0 mmol, 1.0 eq) in an anhydrous solvent like DMF (5 mL) at 0°C, add the coupling reagent (DCC or COMU, 1.1 eq) and any required additive (e.g., HOBt, 1.1 eq). Stir for 15 minutes.
-
Amine Addition: Add the amine (e.g., benzylamine, 1.0 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for the time indicated in the table.
-
Workup:
-
For DCC: Filter off the dicyclohexylurea (DCU) precipitate. Dilute the filtrate with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
For COMU: Dilute the reaction mixture directly with ethyl acetate and wash as described above. The byproducts are water-soluble.[9]
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Caption: A standardized workflow for solution-phase organic synthesis.
Application in Drug Discovery: Signaling Pathways
Derivatives of this compound are often investigated as modulators of cellular signaling pathways, which are critical in diseases like cancer and inflammatory disorders.[11][12] For example, a molecule synthesized via the methods above could function as a kinase inhibitor, disrupting a pathogenic signaling cascade.
Caption: Inhibition of a signaling cascade by a drug molecule.[11][12]
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
- 11. lifechemicals.com [lifechemicals.com]
- 12. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal of 2-Bromobenzamide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromobenzamide, a halogenated organic compound. Adherence to these procedural steps is critical for personnel safety and environmental protection.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound. Based on available safety data, this compound is a skin and eye irritant and may cause respiratory irritation.[1][2][3] Therefore, appropriate Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A lab coat. A chemical-resistant apron is recommended if there is a risk of splashing.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] If working with fine powders outside of a fume hood, a NIOSH-approved respirator may be necessary.
An eyewash station and safety shower must be readily accessible.[5]
Quantitative Data Summary
This table summarizes key identification and hazard information for this compound.
| Property | Value | Reference |
| CAS Number | 4001-73-4 | [1] |
| Molecular Formula | C7H6BrNO | [2] |
| Molecular Weight | 200.03 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 160-162 °C | [1] |
| GHS Hazard Statements | H315, H319, H335 | [1][2][3] |
| Hazard Classifications | Skin Irritant 2, Eye Irritant 2, STOT SE 3 | [1][2] |
| Storage Class Code | 11 - Combustible Solids | [1] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [6] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. The following steps outline the procedure for preparing the compound for disposal.
1. Waste Characterization and Segregation:
-
Characterize this compound waste as a halogenated organic solid waste .[7]
-
Crucially, do not mix halogenated organic waste with non-halogenated organic waste, as this can significantly increase disposal costs.[4][8]
-
Furthermore, do not mix this compound waste with other hazardous waste categories such as acids, bases, heavy metals, or acutely toxic "P-listed" wastes.[4][8]
2. Containerization:
-
Place the this compound waste in a clearly labeled, sealed, and non-reactive container.
-
For halogenated organic wastes, green-labeled carboys are often used.[7] Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[4]
-
Leave at least 5% of the container volume as headspace to allow for thermal expansion.[4]
3. Labeling:
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[4]
-
The label must include:
-
The full chemical name: "this compound".
-
All chemical constituents and their approximate percentages if it is a mixed waste.
-
The relevant hazard warnings (e.g., Irritant, Toxic).
-
The generator's name and location (building and room number).
-
The accumulation start date.
-
4. Storage Pending Disposal:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).
-
The container must be stored in secondary containment, such as a large, chemically resistant tub, to contain any potential leaks.[4]
-
Store the container away from incompatible materials, direct sunlight, and sources of heat or ignition. The storage area should be cool and well-ventilated.[4]
5. Arranging for Pickup:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will have established procedures with a certified waste disposal vendor.
Spill Management
In the event of a spill, follow these procedures:
-
Ensure Proper Ventilation: If the spill is not in a chemical fume hood, evacuate the area and contact your EHS department.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[4]
-
Collect the Waste: Carefully collect the absorbed material and place it in a sealed, leak-proof container.
-
Label as Hazardous Waste: Label the container with a hazardous waste tag, identifying the contents as "Spill Debris" along with the name "this compound".
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CAS No. 4001-73-4 - iChemical [ichemical.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Personal protective equipment for handling 2-Bromobenzamide
For laboratory professionals engaged in research and development, the safe handling and disposal of chemical reagents like 2-Bromobenzamide are paramount. This guide provides immediate, essential information, including operational and disposal plans, to ensure the safe management of this compound.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, strict adherence to PPE protocols is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[5] | To protect against eye irritation from dust particles or splashes.[1][2][4] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[6][7] | To prevent skin irritation upon contact.[1][2][4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) is necessary if working outside of a certified chemical fume hood or in poorly ventilated areas.[6][7] | To avoid respiratory tract irritation from inhaling dust.[1][2][3][4] |
2. Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 4001-73-4[1] |
| Molecular Formula | C₇H₆BrNO[2][4] |
| Molecular Weight | 200.03 g/mol [2] |
| Appearance | Solid[4] |
| Melting Point | 160-162 °C |
| Signal Word | Warning[3] |
| Hazard Statements | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3][4] |
3. Operational Plan: Step-by-Step Handling Procedure
All work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[6][7] An eyewash station and safety shower must be readily accessible.[1][4]
Pre-Operational Checks:
-
Verify that the chemical fume hood is functioning correctly.
-
Ensure all required PPE is available and in good condition.
-
Confirm the location of the nearest eyewash station and safety shower.
-
Have appropriate spill cleanup materials readily available.
Handling Procedure:
-
Don the appropriate PPE as outlined in the table above.
-
Carefully open the container of this compound within the fume hood to avoid generating dust.
-
Weigh the desired amount of the solid using a tared weigh boat or paper.
-
Transfer the weighed compound to the reaction vessel.
-
Clean any residual dust from the spatula and weighing area with a damp cloth or paper towel, and dispose of it as hazardous waste.
-
Securely close the container of this compound.
Post-Handling Procedures:
-
Thoroughly clean the work area.
-
Properly dispose of all contaminated materials (e.g., weigh boats, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[1][8]
4. Emergency Procedures
In the event of accidental exposure, immediate action is crucial.
| Exposure Type | First-Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][8][9][10] Remove contact lenses if present and easy to do.[1][8] Seek immediate medical attention.[1][8][9] |
| Skin Contact | Immediately remove contaminated clothing.[1][11] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6][11] If irritation persists, seek medical attention.[1][11] |
| Inhalation | Move the affected person to fresh air.[1][6][11] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[11] Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting.[6][12] Rinse the mouth with water.[1][8] Never give anything by mouth to an unconscious person.[6][12] Seek immediate medical attention.[1][6][8] |
Spill Response: In case of a spill, evacuate the immediate area.[12] Wearing appropriate PPE, contain the spill using an inert absorbent material and carefully transfer it to a labeled hazardous waste container.[12] Clean the spill area with a suitable solvent followed by soap and water.[12] Report the incident to your institution's Environmental Health and Safety (EHS) department.[12]
5. Disposal Plan
This compound and any materials contaminated with it should be treated as hazardous waste.
Step-by-Step Disposal Procedure:
-
Containerization: Ensure the waste is in a clearly labeled, sealed, and non-reactive container. The label must include the full chemical name. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[7]
-
Waste Characterization: Classify the waste as halogenated organic waste, following your institution's specific guidelines and waste codes.[7]
-
Storage Pending Disposal: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials such as strong oxidizing agents and bases.[1][7]
-
Arranging for Pickup: Contact your institution's EHS department to schedule the pickup and disposal of the hazardous waste by a certified vendor.[7]
6. Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H6BrNO | CID 77616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, CAS No. 4001-73-4 - iChemical [ichemical.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
